Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFTWMGTLMPFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470367 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-11-6 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound belonging to the pyrrolopyridine class, is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors. The document details available spectral data and outlines experimental protocols for the synthesis and biological evaluation of related compounds, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . Its unique fused ring structure, combining a pyrrole and a pyridine ring, makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1015609-11-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 | |
| Appearance | Solid | |
| SMILES | COC(=O)c1cnc2cc[nH]c2c1 | |
| InChI | 1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 | |
| InChIKey | JZFTWMGTLMPFEL-UHFFFAOYSA-N |
Synthesis
For instance, the synthesis of a related compound, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE, involves the reaction of ethyl 4-azaindole-2-carboxylate with potassium carbonate in methanol at 55°C for one hour.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is concentrated, diluted with water, and stirred. The resulting solid is collected by filtration and dried to afford the product.[3]
Experimental Protocol: General Synthesis of a Pyrrolopyridine Carboxylate Derivative (Illustrative)
-
Reaction Setup: To a solution of the appropriate starting material (e.g., a substituted aminopyridine) in a suitable solvent (e.g., methanol), add the necessary reagents for cyclization (this will vary depending on the specific synthetic route).
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set period. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is worked up to isolate the crude product. This may involve quenching the reaction, extracting the product into an organic solvent, and washing the organic layer.
-
Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure compound.
-
Characterization: The structure and purity of the final product are confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Data
Comprehensive spectral data for this compound is not available in a single, consolidated source. However, data for related isomers and derivatives can provide valuable reference points for characterization.
Table 2: Predicted and Reported Spectral Data for Pyrrolopyridine Derivatives
| Data Type | Description |
| ¹H NMR | The ¹H NMR spectrum of a related compound, ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, is available and can be used for comparative purposes.[4] For the title compound, characteristic peaks would be expected for the aromatic protons on the pyrrole and pyridine rings, the N-H proton of the pyrrole, and the methyl ester protons. |
| ¹³C NMR | The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the methyl carbon of the ester. Data for related compounds like METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE is available for comparison.[5] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Predicted m/z values for various adducts include [M+H]⁺ at 177.06586 and [M+Na]⁺ at 199.04780.[6] |
| IR Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring, C=O stretching of the ester group, and C=C and C-N stretching of the aromatic rings.[7] |
Biological Activity and Drug Development Potential
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, particularly kinase inhibitors.[8][9] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Kinase Inhibition
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11] Aberrant FGFR signaling is a known driver in various cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[10]
Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown inhibitory activity against FMS kinase (CSF-1R), another receptor tyrosine kinase implicated in cancer and inflammatory diseases.[9]
Given these findings, it is highly probable that this compound and its derivatives could also exhibit inhibitory activity against various kinases.
Experimental Protocol: General Kinase Inhibition Assay (Illustrative)
-
Assay Principle: A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the test compound.
-
Reagents: Target kinase, substrate (peptide or protein), ATP, assay buffer, and the test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set time.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibodies specific for the phosphorylated substrate or by measuring the depletion of ATP.
-
-
Data Analysis: The results are typically plotted as the percentage of kinase inhibition versus the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.
Signaling Pathways
The primary signaling pathways likely to be affected by 1H-pyrrolo[3,2-b]pyridine-based kinase inhibitors are those downstream of the targeted kinases.
-
FGFR Signaling Pathway: Inhibition of FGFR would block the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10]
-
FMS Kinase Signaling Pathway: Inhibition of FMS kinase would disrupt signaling pathways involved in the proliferation, differentiation, and survival of monocytes and macrophages.
Diagram: Generalized Kinase Signaling Pathway
Caption: Generalized signaling pathway of a receptor tyrosine kinase and the inhibitory action of a pyrrolopyridine derivative.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its structural features provide a foundation for the design of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. Further research is warranted to fully elucidate the synthesis, spectral properties, and biological activities of this compound and its derivatives to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. cusabio.com [cusabio.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate(2114651-27-1) 1H NMR spectrum [chemicalbook.com]
- 5. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE(394223-19-9) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolopyridine scaffold, is a key component in a variety of biologically active compounds, particularly as an intermediate in the synthesis of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of the biological activities associated with its structural class, including its potential role in modulating key signaling pathways implicated in cancer and inflammatory diseases.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1][2]
| Property | Value | Reference |
| Molecular Weight | 176.17 g/mol | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| CAS Number | 1015609-11-6 | [1][2] |
| Appearance | Solid | [1] |
| SMILES String | COC(=O)c1cnc2cc[nH]c2c1 | [1] |
| InChI Key | JZFTWMGTLMPFEL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is a critical step in the development of novel therapeutics. While specific proprietary methods may vary, a general and representative protocol can be adapted from the synthesis of similar pyrrolopyridine carboxylates.
Representative Synthesis of a Pyrrolopyridine Carboxylate Analog
A common strategy for the synthesis of the pyrrolopyridine core involves the cyclization of appropriately substituted pyridine derivatives. The following is an illustrative experimental protocol adapted from the synthesis of a related isomer, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[3] This can serve as a foundational method for the synthesis of the 6-carboxylate isomer.
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol:
-
Starting Material Preparation: An appropriately substituted pyridine precursor, such as an aminopyridine with a suitable ortho substituent, is prepared.
-
Cyclization: The pyridine derivative is reacted with a reagent that facilitates the formation of the fused pyrrole ring. For instance, a common method involves the reaction of an aminopyridine with a β-ketoester.
-
Esterification: If the carboxylic acid is formed during cyclization, a subsequent esterification step with methanol under acidic conditions yields the desired methyl ester.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.
Example Reaction Conditions (for a related isomer):
To a solution of ethyl 4-azaindole-2-carboxylate (1 equivalent) in methanol, potassium carbonate (1.2 equivalents) is added.[3] The suspension is heated to 55°C for 1 hour, with the reaction progress monitored by thin-layer chromatography.[3] Upon completion, the reaction mixture is concentrated under reduced pressure, diluted with water, and stirred for 15 minutes.[3] The resulting solid is collected by filtration and dried in a vacuum oven to yield the methyl carboxylate product.[3]
Spectroscopic Data Analysis (Predicted)
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings are expected in the range of 7.0-8.5 ppm. The methyl ester protons will appear as a singlet around 3.9 ppm. The N-H proton of the pyrrole ring will likely be a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons are expected in the region of 100-150 ppm. The carbonyl carbon of the ester will be observed further downfield, typically above 160 ppm. The methyl carbon of the ester will be around 50-55 ppm. |
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor Intermediate
This compound serves as a key intermediate in the synthesis of more complex molecules designed to inhibit specific kinases.[7] The pyrrolopyridine core provides a rigid framework for the attachment of various side chains that can interact with the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity.
Potential Kinase Targets
Derivatives of the pyrrolopyridine scaffold have shown inhibitory activity against a range of kinases, suggesting potential therapeutic applications in oncology and inflammatory diseases.
-
FMS Kinase: Certain pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase, with IC₅₀ values in the nanomolar range.[8] FMS kinase is implicated in various cancers and inflammatory conditions.[8]
-
Acetyl-CoA Carboxylase (ACC) 1: A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available inhibitor of ACC1, a key enzyme in fatty acid synthesis that is a target in cancer and metabolic diseases.[9]
-
Phosphodiesterase 4B (PDE4B): While an N-methylated pyrrolo[3,2-b]pyridine was found to be inactive, related pyrrolo[2,3-b]pyridine structures have shown promise as PDE4B inhibitors, which are targets for inflammatory diseases.[10]
The inhibitory activity of a representative pyrrolopyridine derivative on a generic kinase signaling pathway is depicted below.
Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its core heterocyclic structure provides a foundation for the development of potent and selective inhibitors of various protein kinases and other biologically relevant targets. The synthetic accessibility and the demonstrated biological potential of its derivatives make it a compound of high interest for researchers and scientists working on the discovery of novel therapeutics for a range of human diseases. Further exploration of the structure-activity relationships of its derivatives is likely to yield new and improved drug candidates in the future.
References
- 1. Methyl 1H-pyrrolo 3,2-b pyridine-6-carboxylate AldrichCPR 1015609-11-6 [sigmaaldrich.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate(2114651-27-1) 1H NMR spectrum [chemicalbook.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate [myskinrecipes.com]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural analogy to purines, which allows for interaction with a variety of biological targets, most notably protein kinases. This technical guide provides a summary of the available physical and chemical properties of this compound, outlines a representative synthetic protocol for a related isomer due to the absence of a specific protocol for the title compound, and discusses the potential role of this class of compounds in relevant signaling pathways.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 1015609-11-6 | [1][2] |
| Physical Form | Solid | [1] |
| Monoisotopic Mass | 176.05858 Da | [3] |
| Predicted XlogP | 0.9 | [3] |
| Predicted Collision Cross Section ([M+H]⁺) | 134.0 Ų | [3] |
| Storage Conditions | Room temperature, under dry and sealed conditions; Long-term at -20°C to -80°C | [4] |
Note: Melting point, boiling point, and specific solubility data are not consistently reported in available literature.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a representative synthesis for a closely related isomer, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate , is described below to illustrate a potential synthetic strategy for this class of compounds.[5]
Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate [5]
Materials:
-
Ethyl 4-azaindole-2-carboxylate
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water (H₂O)
-
Diethyl ether (Et₂O)
-
Heptane
Procedure:
-
To a solution of ethyl 4-azaindole-2-carboxylate (42.3 mmol) in methanol (50 mL), add potassium carbonate (1.20 equivalents, 50.7 mmol).
-
Stir the resulting suspension while heating to 55°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of diethyl ether/heptane.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with deionized water and stir for 15 minutes.
-
Collect the resulting solid by filtration.
-
Dry the solid in a vacuum oven at 65°C for 3 hours to yield the desired Methyl 4-azaindole-2-carboxylate.
Expected Yield: Approximately 90-100%.[5]
Characterization: The structure of the synthesized compound would typically be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the title compound are not publicly available, researchers can obtain spectral data for related compounds from various chemical suppliers and databases.
Biological Context and Signaling Pathways
The pyrrolopyridine scaffold is a well-established pharmacophore in modern drug discovery, primarily recognized for its ability to function as a hinge-binding motif in protein kinase inhibitors.[6] This is attributed to its structural resemblance to the purine ring of ATP, enabling it to compete for the ATP-binding site on kinases.[6] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutics.[7]
Derivatives of the pyrrolopyridine core have been investigated as inhibitors of various kinases, including Janus kinases (JAKs), which are pivotal in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[8]
Below is a generalized representation of a kinase inhibitor's mechanism of action within a signaling pathway.
Caption: General mechanism of kinase inhibition by a pyrrolopyridine derivative.
This diagram illustrates how an external signal (ligand) activates a receptor, which in turn activates an intracellular protein kinase. The kinase utilizes ATP to phosphorylate a substrate protein, leading to a cellular response. A pyrrolopyridine-based inhibitor competes with ATP for the kinase's binding site, thereby blocking the phosphorylation event and inhibiting the signaling cascade.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery. While detailed experimental data on its physical properties and synthesis are currently limited, the broader family of pyrrolopyridines is well-documented for its role as kinase inhibitors. Further research into this specific molecule is warranted to fully elucidate its physical characteristics, optimize its synthesis, and explore its potential as a modulator of kinase-driven signaling pathways in various disease contexts.
References
- 1. メチル 1H-ピロロ[3,2-b]ピリジン-6-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. cusabio.com [cusabio.com]
- 5. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Structure Elucidation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, proposed spectroscopic characteristics, a plausible synthetic pathway, and the analytical techniques essential for its structural confirmation.
Chemical Identity and Properties
This compound is a derivative of the 4-azaindole scaffold. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1015609-11-6 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Canonical SMILES | COC(=O)c1cnc2cc[nH]c2c1 |
| InChI Key | JZFTWMGTLMPFEL-UHFFFAOYSA-N |
Spectroscopic Data for Structure Elucidation
While specific experimental spectra for this compound are not widely available in public literature, this section provides predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is a critical tool for identifying the hydrogen atoms within a molecule. The predicted chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | ~11.5 - 12.5 | br s | - |
| H2 | ~7.6 - 7.8 | t | ~2.5 - 3.0 |
| H3 | ~6.6 - 6.8 | dd | ~2.5 - 3.0, ~1.0 |
| H5 | ~8.0 - 8.2 | d | ~1.0 |
| H7 | ~8.4 - 8.6 | d | ~1.0 |
| OCH₃ | ~3.9 - 4.0 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 - 128 |
| C3 | ~102 - 105 |
| C3a | ~145 - 148 |
| C5 | ~118 - 121 |
| C6 | ~140 - 143 |
| C7 | ~130 - 133 |
| C7a | ~148 - 151 |
| C=O | ~165 - 168 |
| OCH₃ | ~52 - 54 |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak and potential fragmentation patterns are outlined below.
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 176.06 | Molecular Ion |
| [M+H]⁺ | 177.07 | Protonated Molecular Ion[1] |
| [M-OCH₃]⁺ | 145.05 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 117.05 | Loss of carbomethoxy group |
Experimental Protocols
This section details the proposed experimental methodologies for the synthesis and characterization of this compound.
Proposed Synthesis Protocol
A plausible synthetic route can be adapted from methods used for similar 4-azaindole derivatives. A potential approach involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 6-position.
Step 1: Synthesis of a Suitable 2,3-disubstituted Pyridine Precursor
The synthesis would likely begin with a commercially available substituted pyridine, for instance, a 2-amino-3-halopyridine, which can be protected and functionalized to introduce the necessary groups for the subsequent cyclization to form the pyrrole ring.
Step 2: Fischer Indole Synthesis or Palladium-Catalyzed Cyclization
A common method for forming the pyrrole ring in azaindoles is a variation of the Fischer indole synthesis or a palladium-catalyzed cross-coupling and cyclization sequence. For example, a suitably substituted aminopyridine could be reacted with a ketone or aldehyde under acidic conditions, or an N-aryl enamine could undergo an intramolecular cyclization.
Step 3: Carboxylation at the 6-position
Once the 1H-pyrrolo[3,2-b]pyridine core is established, the carboxylic acid group can be introduced at the 6-position. This could be achieved through methods like directed ortho-metalation followed by quenching with carbon dioxide, or through a halogen-metal exchange of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate followed by carboxylation.
Step 4: Esterification
The final step would be the esterification of the 6-carboxylic acid with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) to yield this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to enable full assignment of all proton and carbon signals.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the chemical structure and a conceptual workflow for the structure elucidation of this compound.
References
The Multifaceted Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrrolo[3,2-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear understanding of the underlying mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrrolo[3,2-b]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of critical kinases and disruption of microtubule dynamics.
Kinase Inhibition
Several pyrrolo[3,2-b]pyridine derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression. For instance, certain derivatives have demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and other kinases, playing a crucial role in cell survival and proliferation pathways.
Table 1: Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives (Kinase Inhibition)
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| 1r | FMS | 30 | Ovarian, Prostate, Breast | [1] |
| 1e | FMS | 60 | Ovarian, Prostate, Breast | [1] |
| KIST101029 | FMS | 96 | Ovarian, Prostate, Breast | [1] |
| Compound 35 | V600E B-RAF | 80 | Various human cancer cell lines | [2] |
| Compound 34e | V600E B-RAF | 85 | Various human cancer cell lines | [2] |
| Compound 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | [3] |
| FGFR2 | 9 | [3] | ||
| FGFR3 | 25 | [3] | ||
| FGFR4 | 712 | [3] |
FMS Kinase Signaling Pathway
FMS kinase, the receptor for macrophage colony-stimulating factor (M-CSF), is a key player in the survival, proliferation, and differentiation of macrophages. Its signaling cascade involves the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival.[4][5]
FMS kinase signaling pathway initiated by M-CSF binding.
Tubulin Polymerization Inhibition
Another significant anticancer mechanism of certain pyrrolo[3,2-b]pyridine derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9]
Table 2: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives (Tubulin Polymerization Inhibition)
| Compound ID | IC50 (µM) vs. HeLa | IC50 (µM) vs. SGC-7901 | IC50 (µM) vs. MCF-7 | Reference |
| 10a | 0.85 | 1.23 | 1.56 | [10] |
| 10d | 0.42 | 0.58 | 0.61 | [10] |
| 10t | 0.12 | 0.15 | 0.21 | [10][11] |
Tubulin Polymerization and Cell Cycle Arrest
The dynamic process of microtubule assembly and disassembly is critical for the formation of the mitotic spindle during cell division.[9][12] Inhibitors of tubulin polymerization prevent the elongation of microtubule filaments, leading to a failure in spindle formation and an arrest of the cell cycle at the G2/M checkpoint.[13]
Inhibition of tubulin polymerization leading to cell cycle arrest.
Antimicrobial Activity
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have also demonstrated notable activity against a range of pathogenic bacteria. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Table 3: Antimicrobial Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound ID | Bacterium | MIC (µg/mL) | Reference |
| 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | E. coli | 3.35 | [14][15] |
| Compound 5 | S. aureus | 1.2 | [14] |
| Compound 6 | E. coli | 1.8 | [14] |
| Pyrrolo[3,2-d]pyrimidine derivatives (general) | S. aureus, P. aeruginosa, E. coli, Salmonella | Weak activity | [16] |
Neuroprotective Activity
Emerging research has highlighted the potential of pyrrolopyridine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][17] Their neuroprotective effects are attributed to various mechanisms, including antioxidant properties and the modulation of key signaling pathways involved in neuronal survival.[18]
One of the key targets in this area is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Table 4: Neuroprotective Activity of Pyrrolopyridine Derivatives
| Compound Class/Derivative | Proposed Mechanism of Action | Disease Model | Reference |
| Pyrrolopyrimidines | Antioxidant, increased brain uptake | Brain injury and ischemia models | [19] |
| Pyrrole-containing azomethines | Neuroprotective and antioxidant effects | In vitro neurotoxicity models | [18] |
| Pyrrolopyridine and Pyrazolopyridine Derivatives | Positive allosteric modulators of the M1 receptor | Alzheimer's disease, schizophrenia | [17] |
GSK-3β Signaling in Neurodegeneration
GSK-3β is a serine/threonine kinase that plays a central role in various cellular processes. In the context of neurodegeneration, its dysregulation leads to the hyperphosphorylation of tau, forming neurofibrillary tangles, and contributes to amyloid-β production, both of which are pathological hallmarks of Alzheimer's disease.
Inhibition of GSK-3β by pyrrolopyridine derivatives.
Experimental Protocols
Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
A general method for the synthesis of certain biologically active pyrrolo[3,2-b]pyridine derivatives involves the reaction of 2-amino-1-(substituted)-4-(substituted)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine in a suitable solvent such as ethanol.[20] Another approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde to yield the desired derivatives.[3] For some 1H-pyrrolo[3,2-c]pyridine derivatives, a multi-step synthesis starting from 2-bromo-5-methylpyridine has been described.[11]
General workflow for the synthesis of pyrrolo[3,2-b]pyridine derivatives.
FMS Kinase Inhibition Assay
The inhibitory effect of compounds on FMS kinase activity can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced from the kinase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing FMS kinase, the test compound at various concentrations, a suitable substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be assessed using a fluorescence-based assay.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a fluorescent reporter, GTP, and the test compound at various concentrations in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Compare the curves in the presence of the test compound to a control (without the compound) to determine the inhibitory effect.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[16]
Protocol:
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
The pyrrolo[3,2-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including significant anticancer, antimicrobial, and neuroprotective effects. The provided data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Continued research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 17. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
An In-Depth Technical Guide on the Core Mechanism of Action of Pyrrolopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the broader class of pyrrolopyridine derivatives, with a primary focus on the well-characterized antibacterial agent Gepotidacin. Direct mechanistic data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not extensively available in public literature, suggesting its likely role as a chemical intermediate in the synthesis of more complex, biologically active molecules.
Introduction to the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold is a heterocyclic aromatic structure composed of fused pyrrole and pyridine rings. This core is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Derivatives of pyrrolopyridine have been shown to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4][5] The versatility of this scaffold allows for structural modifications that can modulate its interaction with various biological targets.[1][6]
This guide will primarily focus on the mechanism of action of Gepotidacin (formerly GSK2140944) , a first-in-class triazaacenaphthylene antibacterial agent that features a pyrrolopyridine core.[7][8] Gepotidacin is a compelling case study due to its novel mechanism of action and its progression into clinical trials.[9] Additionally, this guide will provide a summary of the diverse biological activities of other pyrrolopyridine derivatives to highlight the therapeutic potential of this chemical class.
Gepotidacin: A Novel Dual-Targeting Antibacterial Agent
Gepotidacin is a bactericidal agent that selectively inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] This dual-targeting mechanism is crucial for its potent antibacterial activity and contributes to a lower propensity for resistance development.[10]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Gepotidacin's mechanism of action is distinct from that of other topoisomerase inhibitors like fluoroquinolones.[7][8] It binds to a novel site on the enzyme-DNA complex, which leads to the stabilization of a cleaved-complex intermediate in which only one strand of the DNA is cut.[9][10][11] This is in contrast to fluoroquinolones, which stabilize a double-stranded DNA break.[11] The accumulation of these single-stranded breaks ultimately disrupts DNA replication and repair, leading to bacterial cell death.[10][11]
A key feature of Gepotidacin is its well-balanced dual-targeting of both DNA gyrase and topoisomerase IV.[10][11] In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target for quinolones, while topoisomerase IV is the secondary target. In contrast, Gepotidacin inhibits both enzymes with similar potency.[10] This balanced activity means that mutations in both enzymes are required to confer a significant level of resistance, potentially slowing the emergence of resistant strains.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Technical Guide
Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific biological activity and therapeutic targets of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This compound is primarily available as a chemical intermediate for use in the synthesis of more complex molecules.[1][2] However, based on the well-documented activities of structurally related pyrrolopyridine derivatives, we can infer and propose potential therapeutic avenues for this compound and its future derivatives.
This technical guide will provide an in-depth overview of the most probable therapeutic targets for the 1H-pyrrolo[3,2-b]pyridine scaffold, drawing on data from closely related analogs. We will detail potential mechanisms of action, propose experimental protocols for target validation, and present relevant signaling pathways.
Inferred Therapeutic Potential of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The broader class of pyrrolopyridines has been extensively investigated as a scaffold for the development of inhibitors targeting a range of enzymes, particularly protein kinases.[3][4] Derivatives of various pyrrolopyridine isomers have shown potent activity against targets implicated in cancer, inflammation, and metabolic disorders.
Specifically for the 1H-pyrrolo[3,2-b]pyridine core, two key areas of therapeutic interest have been identified through studies on its derivatives:
-
Oncology and Metabolic Disease: Inhibition of the PI3K/mTOR pathway. A patent has disclosed 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds as inhibitors of mTOR and PI3 kinases, which are central regulators of cell growth, proliferation, and metabolism.[5]
-
Metabolic Disorders and Oncology: Inhibition of Acetyl-CoA Carboxylase 1 (ACC1). A study has identified a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent and orally available ACC1 inhibitor.[6] ACC1 is a key enzyme in fatty acid synthesis and is a target for diseases such as cancer and non-alcoholic fatty liver disease.
While the specific substitution pattern of this compound will ultimately determine its activity and selectivity, the 1H-pyrrolo[3,2-b]pyridine core represents a promising starting point for the design of inhibitors against these targets.
Primary Inferred Therapeutic Targets
PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) and a serine/threonine kinase, the mammalian target of rapamycin (mTOR), are critical components of a signaling pathway that is frequently dysregulated in human cancers. This pathway integrates signals from growth factors and nutrients to control cell growth, survival, and proliferation.
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold may act as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, such compounds would prevent the phosphorylation of downstream substrates like Akt and S6K, thereby inhibiting cell growth and inducing apoptosis in cancer cells.
In Vitro Kinase Assays:
-
Objective: To determine the direct inhibitory activity of this compound against PI3K and mTOR kinases.
-
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate recombinant human PI3Kα and mTOR kinase domains with the test compound at varying concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide).
-
After incubation, add a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays:
-
Objective: To assess the ability of the compound to inhibit the PI3K/mTOR pathway in a cellular context.
-
Methodology (Western Blotting):
-
Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt (a PI3K substrate) and phosphorylated and total S6K (an mTORC1 substrate).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the inhibition of substrate phosphorylation.
-
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. cusabio.com [cusabio.com]
- 3. Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate [myskinrecipes.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1015609-11-6), a compound utilized in chemical synthesis and drug discovery. The following sections detail hazard identification, handling protocols, emergency procedures, and stability data to ensure its safe use in a laboratory setting.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, based on data for the closely related analogue, Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.[1] Researchers should handle the methyl ester with the same level of caution.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |
|
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
|
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
|
Hazards not otherwise classified (HNOC) or not covered by GHS: None.[1]
Section 2: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure the compound's stability.
2.1 Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn when handling this compound.[1]
| PPE Type | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] Face shield and safety glasses are recommended.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Body Protection | A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
2.2 Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Practice good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1]
2.3 Storage Conditions
-
Store at room temperature.[1]
-
Keep in a dry area.[1]
-
Keep containers suitably closed for disposal.[1]
The following workflow outlines the key stages of safely handling this compound.
Section 3: Stability and Reactivity
-
Reactivity: No data available.[2]
-
Chemical Stability: The compound is stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.[1]
-
Conditions to Avoid: No data available.[1]
-
Incompatible Materials: No data available.[1]
-
Hazardous Decomposition Products: No data available.[1]
Section 4: First-Aid Measures
In the event of exposure, prompt and appropriate first-aid is crucial. Always consult a physician and show them the Safety Data Sheet.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Continue rinsing.[1] If present, remove contact lenses if easy to do.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
The following diagram illustrates the immediate first-aid response to different types of exposure.
Section 5: Fire-Fighting and Accidental Release Measures
5.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: No specific data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
5.2 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Section 6: Toxicological Information
Detailed toxicological properties of this compound have not been thoroughly investigated.[1] The available information for a similar compound suggests the following:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.[1]
Section 7: Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
Spectroscopic and Structural Elucidation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data and analysis based on established spectroscopic principles and data from closely related analogs. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the structural characterization of this heterocyclic scaffold.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1015609-11-6[1][2] |
| Molecular Formula | C₉H₈N₂O₂[1][2] |
| Molecular Weight | 176.17 g/mol [2] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CN2)N=C1 |
| InChI Key | JZFTWMGTLMPFEL-UHFFFAOYSA-N |
Predicted Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the primary ion of interest would be the molecular ion (M⁺).
Table 2: Predicted Mass Spectrometry Data [3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M]⁺ | 176.05803 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification.
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the pyrrole NH proton, and the methyl ester protons. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the pyrrole, the C=O bond of the ester, and the C-N and C=C bonds of the aromatic rings.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for organic compounds. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of a molecule.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. メチル 1H-ピロロ[3,2-b]ピリジン-6-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Isomers of Methyl 1H-pyrrolo[3,2-b]pyridine-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural isomers of Methyl 1H-pyrrolo[3,2-b]pyridine-carboxylate, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines the physicochemical properties, synthesis methodologies, and biological activities of key isomers, presenting data in a structured format for comparative analysis.
Introduction to Pyrrolopyridine Carboxylates
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. The nitrogen atom's position in the pyridine ring and the substituent's location on the pyrrole ring give rise to a variety of isomers with distinct electronic and steric properties. The methyl carboxylate derivatives of these scaffolds are crucial intermediates in synthesizing complex molecules with diverse biological activities, ranging from kinase inhibitors to modulators of metabolic pathways. This guide focuses on the isomers of Methyl 1H-pyrrolo[3,2-b]pyridine-carboxylate, providing a comparative analysis of their chemical and biological characteristics.
Physicochemical and Spectroscopic Data of Isomers
The following tables summarize the available quantitative data for various isomers of Methyl 1H-pyrrolo[3,2-b]pyridine-carboxylate and its related azaindole congeners.
Table 1: Physicochemical Properties of Methyl Pyrrolopyridine-carboxylate Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |
| Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | C₉H₈N₂O₂ | 176.17 | 394223-19-9 | Solid | Not available |
| Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | C₉H₈N₂O₂ | 176.17 | 872355-63-0 | Solid[1] | Not available |
| Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | C₉H₈N₂O₂ | 176.17 | 1015609-11-6 | Solid[2] | Not available |
| Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₉H₈N₂O₂ | 176.17 | 21110084 (CID) | Not available | Not available |
| Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | C₉H₈N₂O₂ | 176.17 | 1353101-49-1 | Not available | 365.1 at 760 mmHg[3] |
| Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | C₉H₈N₂O₂ | 176.17 | 945840-73-3 | Not available | Not available |
Table 2: Spectroscopic Data (1H and 13C NMR) of Select Isomers and Derivatives
| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) |
| Derivatives of 1H-pyrrolo[2,3-b]pyridine | ||
| 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone (DMSO-d6, 400 MHz) | δ 2.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.83 (1H-pyrrole), 7.08-7.44 (m, 9H, Ar-H), 12.01 (s, 2H, NH₂)[4] | δ 20.71, 21.14, 101.98, 106.10, 127.99-129.03, 130.05-135.97, 150.00, 153.48, 158.99[4] |
| 4,6-Diamino-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (DMSO-d6, 500 MHz) | δ 2.26 (s, 2H, NH₂), 6.77 (s, 1H-pyrrole), 7.14-7.44 (m, 10H, Ar-H), 12.01 (s, 2H, NH₂)[4] | δ 66.37, 106.12, 120.01, 127.36-129.27, 153.64, 158.93[4] |
| Derivatives of 1H-pyrrolo[3,2-c]pyridine | ||
| 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General) | Synthesis and characterization reported, specific shifts for the methyl carboxylate isomer are not detailed.[5] | Data not available for the specific methyl carboxylate isomer. |
Experimental Protocols for Synthesis
The synthesis of these isomers often involves multi-step sequences starting from substituted pyridines or pyrroles. Below are generalized experimental protocols based on available literature.
Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate[6]
This synthesis involves the transesterification of the corresponding ethyl ester.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic aromatic compound composed of a fused pyrrole and pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This versatile core is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolopyridine scaffold in drug discovery, detailing its applications across various therapeutic areas, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Kinase Inhibition: A Primary Application in Oncology
The structural mimicry of the purine ring of ATP makes the pyrrolopyridine scaffold an exceptional starting point for the design of kinase inhibitors.[1] By occupying the ATP-binding pocket, these compounds can effectively block the phosphorylation cascade essential for tumor cell proliferation and survival.
B-RAF Inhibitors
Mutations in the B-RAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[2] Pyrrolopyridine-based compounds have been successfully developed as potent B-RAF inhibitors.
| Compound | B-RAF V600E IC50 (µM) | Reference |
| Vemurafenib | 0.031 | [PDB: 3OG7] |
| Derivative 34e | 0.085 | [3] |
| Derivative 35 | 0.080 | [3] |
Experimental Protocol: B-RAF V600E Kinase Inhibition Assay [4]
A common method to determine the inhibitory activity of compounds against B-RAF V600E is a biochemical assay using recombinant enzyme.
-
Enzyme and Substrate Preparation: Recombinant human B-RAF V600E enzyme and a biotinylated MEK1 substrate are diluted in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The B-RAF V600E enzyme is incubated with the serially diluted compound for a predetermined time (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by adding the MEK1 substrate and ATP (at a concentration near the Km for ATP). The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Termination and Detection: The reaction is stopped by the addition of an EDTA solution. The amount of phosphorylated MEK1 is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based format.
Signaling Pathway: MAPK Pathway Inhibition
Vemurafenib and other B-RAF inhibitors block the MAPK/ERK signaling pathway, which is constitutively active in B-RAF mutated cancers. This leads to the inhibition of cell proliferation and induction of apoptosis.
FMS Kinase Inhibitors
FMS kinase (CSF-1R) is implicated in various cancers and inflammatory diseases. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against this target.
| Compound | FMS Kinase IC50 (nM) | Reference |
| KIST101029 | 96 | [5] |
| 1e | 60 | [5] |
| 1r | 30 | [5] |
| 8g | 21.5 | [6] |
| 8h | 73.9 | [6] |
Experimental Protocol: FMS Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or DMSO control), 2 µl of FMS kinase in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT), and 2 µl of a substrate/ATP mix.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.
LRRK2 Inhibitors
Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease. Pyrrolopyrimidine derivatives have been developed as potent and selective LRRK2 inhibitors.
| Compound | LRRK2 G2019S cKi (nM) | LRRK2-pSer935 IC50 (nM) | Reference |
| 18 | 0.7 | - | [7] |
| 31 | - | 260 | [8] |
| 32 | 2 | 120 | [8] |
| GSK3357679 (39) | - | 159 (SHSY5Y cells) | [9] |
Experimental Protocol: LRRK2 pSer935 Cellular Assay [10][11]
This assay measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.
-
Cell Transduction: Transduce U-2 OS cells with BacMam LRRK2-GFP (wild-type or mutant).
-
Compound Treatment: Plate the transduced cells in a 384-well plate and treat with a serial dilution of the test compound for 90 minutes.
-
Cell Lysis and TR-FRET: Lyse the cells in the presence of a terbium-labeled anti-pSer935 antibody.
-
Measurement: Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal. The emission ratio of 520 nm (GFP) to 490 nm (terbium) is proportional to the level of LRRK2 Ser935 phosphorylation.
Antiviral Activity
Pyrrolopyridine derivatives have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV).
Anti-HIV-1 Activity
Certain pyrrolopyridine derivatives act as HIV-1 inhibitors, with some targeting the viral integrase enzyme.
| Compound | Anti-HIV-1 EC50 (µM) | Reference |
| 7d | 1.65 | [12] |
| 9g | 3.98 | [13] |
| 15i | 4.10 | [13] |
| 16a | 2.52 | [13] |
| 35 | 5.07 | [10] |
| 36 | 5.02 | [10] |
| 37 | 5.06 | [10] |
Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells
-
Cell Culture: MT-4 cells are cultured in appropriate media.
-
Infection: Cells are infected with HIV-1 (e.g., IIIB strain) in the presence of various concentrations of the test compounds.
-
Incubation: The infected cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.
-
Viability Assay: The viability of the cells is determined using a colorimetric method, such as the MTT assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathic effects by 50%.
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Pyrrolopyridine derivatives have been investigated as inhibitors of InhA, a key enzyme in the mycobacterial cell wall synthesis pathway.
InhA Inhibitors
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | InhA Inhibition (%) at 50 µM | Reference |
| 4g | 0.78 | 36 | [14] |
| 9b | 0.8 | - | [15] |
| 9d | 0.8 | - | [15] |
Experimental Protocol: InhA Enzymatic Assay
-
Reaction Mixture: The assay is typically performed in a buffer containing the InhA enzyme, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Monitoring: The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Other Therapeutic Applications
The versatility of the pyrrolopyridine scaffold extends to other therapeutic areas, including the inhibition of carbonic anhydrases and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
Carbonic Anhydrase IX Inhibitors
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that plays a role in pH regulation and tumor progression, making it an attractive target for anticancer therapy.
| Compound | CA IX Ki (µM) | Reference |
| 1c | 0.8 | [16] |
| 3a | 1.4 | [16] |
| 5 | 0.3 | [16] |
| 7 | 1.1 | [16] |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay for CA IX Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
-
Assay Principle: The hydration of CO2 to bicarbonate and a proton is monitored using a pH indicator in a stopped-flow spectrophotometer.
-
Procedure: A solution of the enzyme and inhibitor is rapidly mixed with a CO2-saturated solution. The change in absorbance of the pH indicator over time reflects the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of reaction are measured at different inhibitor concentrations to determine the inhibition constant (Ki).
ENPP1 Inhibitors
ENPP1 is a phosphodiesterase that hydrolyzes the immune signaling molecule cGAMP, thereby suppressing the STING pathway, which is crucial for antitumor immunity. Inhibition of ENPP1 can enhance the antitumor immune response.
| Compound | ENPP1 IC50 (nM) | Reference |
| 18p | 25.0 | [1] |
Experimental Protocol: ENPP1 cGAMP Hydrolysis Assay [17][18]
-
Reaction Setup: Recombinant ENPP1 is incubated with its substrate, cGAMP (5µM), and varying concentrations of the test inhibitor in a buffer containing 50 mM Tris, 150 mM NaCl, 1 µM ZnCl2, and 500 µM CaCl2 at pH 7.4.
-
Reaction Termination: The reaction is stopped, for example, by heat inactivation.
-
Quantification of Hydrolysis: The amount of cGAMP hydrolyzed to AMP and GMP is quantified. This can be done using various methods, such as thin-layer chromatography (TLC) with radiolabeled cGAMP or a luciferase-based assay that detects the resulting AMP.
Experimental Workflow: ENPP1 Inhibition Assay
Synthesis of Pyrrolopyridine Scaffolds
A variety of synthetic routes have been developed to access the pyrrolopyridine core and its derivatives. The synthesis of Vemurafenib, a commercially successful B-RAF inhibitor, provides a relevant example.
Experimental Protocol: Synthesis of Vemurafenib (Simplified Route)
The synthesis of Vemurafenib is a multi-step process. A key step often involves a Suzuki coupling to form a biaryl linkage, followed by the introduction of the side chain.
-
Step 1: Suzuki Coupling: 5-bromo-7-azaindole is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) to yield 5-(4-chlorophenyl)-7-azaindole.[14]
-
Step 2: Iodination: The resulting 5-(4-chlorophenyl)-7-azaindole is then iodinated at the 3-position using an iodinating agent such as N-iodosuccinimide (NIS).[14]
-
Step 3: Amide Coupling: The 3-iodo-5-(4-chlorophenyl)-7-azaindole is coupled with N-(2,4-difluoro-3-(propylsulfonamido)phenyl)propan-1-amine via a palladium-catalyzed carbonylation reaction or a similar coupling strategy to afford Vemurafenib.
Conclusion
The pyrrolopyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutics. Its inherent ability to mimic the purine core of ATP has led to a wealth of potent kinase inhibitors that are at the forefront of targeted cancer therapy. Beyond oncology, the diverse biological activities of pyrrolopyridine derivatives continue to be explored, with promising results in antiviral, antibacterial, and anti-inflammatory research. The ongoing investigation of structure-activity relationships, coupled with advances in synthetic and screening methodologies, ensures that the pyrrolopyridine scaffold will remain a central and highly valuable motif in medicinal chemistry for the foreseeable future. This guide provides a foundational understanding of the significance of this scaffold, offering researchers and drug development professionals a valuable resource to inform their own discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mesoscale.com [mesoscale.com]
- 11. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Methodological & Application
Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Detailed Guide for Researchers
Application Notes for Researchers, Scientists, and Drug Development Professionals
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. This methyl ester derivative serves as a crucial intermediate for the synthesis of more complex molecules, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
The application of this compound spans several therapeutic areas. Notably, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been investigated as inhibitors of mTOR kinase and PI3 kinase, both of which are critical targets in oncology. The ability to functionalize the carboxylate group allows for the introduction of diverse substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. Researchers in drug development can utilize this versatile intermediate to generate libraries of novel compounds for high-throughput screening and lead optimization campaigns.
Experimental Protocols
A plausible and effective synthetic route to this compound involves a multi-step process commencing from the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine. This protocol outlines a general procedure involving a palladium-catalyzed cyanation reaction, followed by hydrolysis of the resulting nitrile to the carboxylic acid, and subsequent esterification to yield the target methyl ester.
Step 1: Cyanation of 6-bromo-1H-pyrrolo[3,2-b]pyridine
This step introduces a nitrile group at the 6-position of the pyrrolopyridine ring system via a palladium-catalyzed cross-coupling reaction.
-
Reagents and Materials:
-
6-bromo-1H-pyrrolo[3,2-b]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
-
Standard reaction glassware, heating mantle, and magnetic stirrer
-
-
Procedure:
-
To a dry reaction flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Step 2: Hydrolysis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
The nitrile intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Reagents and Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Standard reaction glassware, heating mantle, and magnetic stirrer
-
-
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with hydrochloric acid.
-
The product, 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 3: Esterification of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
The final step involves the conversion of the carboxylic acid to its methyl ester. A common method is Fischer-Speier esterification using methanol in the presence of an acid catalyst.
-
Reagents and Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard reaction glassware, heating mantle, and magnetic stirrer
-
-
Procedure:
-
Suspend 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyanation | 6-bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-18 | 70-85 |
| 2 | Hydrolysis | 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, NaOH | Ethanol/Water | Reflux | 4-6 | 80-95 |
| 3 | Esterification | 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-8 | 75-90 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for In Vitro Evaluation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental use of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This document outlines detailed protocols for assessing its potential biological activities, based on the known therapeutic applications of the broader pyrrolopyridine class of compounds, which includes anticancer, kinase inhibition, and metabolic enzyme modulation activities.
Introduction to this compound
This compound is a heterocyclic small molecule belonging to the pyrrolopyridine family. Various derivatives of the pyrrolopyridine scaffold have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. Notably, compounds with the 1H-pyrrolo[3,2-b]pyridine core structure have been investigated for their potential as Acetyl-CoA Carboxylase (ACC) inhibitors and for their antiproliferative effects against cancer cell lines. Therefore, the following protocols are designed to investigate these potential activities of this compound.
Data Presentation: Summarized Quantitative Data
While specific quantitative data for this compound is not yet publicly available, the following table provides a template for presenting such data, populated with representative IC50 values from studies on structurally related 1H-pyrrolo[3,2-c]pyridine derivatives to illustrate the expected format and range of activities.[1][2]
| Assay Type | Target / Cell Line | Test Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cell Viability | A375P (Melanoma) | Example Diarylurea Derivative of 1H-pyrrolo[3,2-c]pyridine | 0.05 - 1.0 | Sorafenib | >10 |
| Cell Viability | HeLa (Cervical Cancer) | Example 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 0.12 - 0.21 | Combretastatin A-4 | Not Reported |
| Cell Viability | SGC-7901 (Gastric Cancer) | Example 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 0.15 | Combretastatin A-4 | Not Reported |
| Cell Viability | MCF-7 (Breast Cancer) | Example 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 0.21 | Combretastatin A-4 | Not Reported |
| Kinase Inhibition | FMS Kinase | Example Pyrrolo[3,2-c]pyridine derivative | 0.03 - 0.06 | KIST101029 | 0.096 |
| Enzyme Inhibition | Acetyl-CoA Carboxylase 1 (ACC1) | Hypothetical Data | TBD | PF-05175157 | 0.2 |
TBD: To be determined. The table illustrates how experimental data for this compound should be structured.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., FGFR, FMS).[3][4]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the kinase assay buffer to achieve a range of test concentrations.
-
-
Assay Reaction:
-
In a multi-well plate, add the kinase, substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final reaction volume and concentrations of each component should be optimized for the specific kinase being assayed.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™), a proxy for kinase activity.
-
Incubate as required by the detection protocol.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or other signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Acetyl-CoA Carboxylase (ACC1) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on ACC1 activity.[5][6]
Materials:
-
Recombinant human ACC1 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium bicarbonate
-
ACC assay buffer
-
This compound
-
Positive control ACC1 inhibitor (e.g., PF-05175157)
-
Detection system to measure ADP production (e.g., ADP-Glo™ Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the ACC1 enzyme, acetyl-CoA, and sodium bicarbonate in the assay buffer.
-
Add the diluted test compound or vehicle control.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection of Activity:
-
Terminate the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™).
-
Follow the manufacturer's protocol for the addition of reagents and incubation times.
-
-
Data Analysis:
-
Measure the luminescence signal.
-
Calculate the percent inhibition of ACC1 activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Evaluation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a significant class of enzymes that regulate a majority of cellular pathways, making them critical targets in drug discovery, particularly for diseases like cancer and inflammatory conditions.[1] The pyrrolopyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various kinases.[2][3] This document provides detailed protocols for evaluating the potential of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a kinase inhibitor. While specific inhibitory data for this compound is not extensively available in public literature, the methodologies outlined here provide a robust framework for its characterization. The protocols are designed to be adaptable for screening against specific kinases of interest.
Kinase Inhibitory Activity of Related Pyrrolopyridine Derivatives
To provide a context for the potential of the pyrrolo[3,2-b]pyridine scaffold, the following table summarizes the kinase inhibitory activities of several related pyrrolopyridine derivatives. This data illustrates the potency and selectivity that has been achieved with this class of compounds against various kinase targets.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine Derivative | CDK8 | 48.6 | [4] |
| 1H-Pyrrolo[2,3-b]pyridine Derivative | ATM | >700-fold selective over PIKK family | [5] |
| Pyrrolo[3,2-c]pyridine Derivative | FMS Kinase | 30 | [6][7] |
| Pyrrolo[3,2-c]pyridine Derivative | FMS Kinase | 60 | [6][7] |
| Pyrrolo[2,3-d]pyrimidine Derivative | FLT3 | <8 | [8] |
| Pyrrolo[2,3-d]pyrimidine Derivative | CDK2 | <8 | [8] |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | 79 | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Her2 | 40 | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | VEGFR2 | 136 | [3] |
Signaling Pathway Context
Kinase inhibitors function by blocking the activity of specific kinases within intracellular signaling cascades. These pathways are crucial for processes such as cell growth, proliferation, and survival.[9] The diagram below illustrates a generic Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for kinase inhibitors.[9][10]
Experimental Protocols
Two primary types of assays are fundamental for characterizing a novel kinase inhibitor: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a biological context.[11][12]
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a high-throughput method to measure the direct inhibition of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.[13] A higher luminescent signal corresponds to greater inhibition.[13]
Workflow Diagram: Biochemical Kinase Assay
Materials and Reagents:
-
Kinase: Purified recombinant target kinase.
-
Substrate: Specific peptide substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.[1]
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Plates: White, flat-bottom 384-well assay plates.
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.[13]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound, vehicle control (DMSO), and positive control into the appropriate wells of the 384-well plate.[13]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, target kinase, and its specific substrate. Dispense this mixture into each well containing the compounds.[13] For a "no kinase" control, add the reaction mixture without the enzyme to a set of wells.[13]
-
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction. Mix the plate gently on a plate shaker.[14]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[14] The optimal incubation time should be determined empirically.
-
Signal Detection: Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[13]
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the signal.[13]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase)) The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-Based)
This protocol measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[15]
Workflow Diagram: Cell-Based Kinase Assay
Materials and Reagents:
-
Cell Line: A cell line that expresses the target kinase and its substrate.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compound: this compound dissolved in DMSO.
-
Cell Lysis Buffer: Buffer to lyse cells and release proteins.
-
ELISA Plate: 96-well plate pre-coated with a capture antibody specific for the kinase substrate.
-
Detection Antibody: An antibody specific for the phosphorylated form of the substrate.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Substrate Solution: TMB substrate solution.
-
Stop Solution: e.g., 2N H₂SO₄.
-
Wash Buffer: e.g., PBS with 0.05% Tween-20.
-
Instrumentation: Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice for 10 minutes.
-
ELISA Protocol: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour. e. Wash the plate three times with wash buffer. f. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times with wash buffer. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The reduction in absorbance is proportional to the inhibition of kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The provided protocols offer a comprehensive starting point for researchers to investigate the kinase inhibitory potential of this compound. While data on related pyrrolopyridine compounds are promising, empirical testing using these or similar methodologies is essential to determine the specific activity, potency, and selectivity of this novel compound. The successful identification of a potent and selective kinase inhibitor from this scaffold could have significant implications for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. LabXchange [labxchange.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
applications of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in cancer research
Application Notes and Protocols: Pyrrolopyridine Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific research on Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is limited in publicly available literature, the broader family of pyrrolopyridine scaffolds serves as a crucial framework in the design of novel anticancer agents. These heterocyclic compounds have demonstrated significant therapeutic potential by targeting various key signaling pathways implicated in cancer progression. This document provides an overview of the applications of several classes of pyrrolopyridine derivatives in cancer research, including detailed experimental protocols and quantitative data on their efficacy.
Pyrrolo[3,2-c]pyridine Derivatives as Microtubule-Targeting Agents
A significant application of the pyrrolopyridine scaffold is in the development of microtubule-targeting agents. These compounds function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors. By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in mitosis. This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis.
Signaling Pathway Diagram:
Caption: Mechanism of action for pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[1]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10a | >10 | >10 | >10 |
| 10f | 0.85 | 1.23 | 1.56 |
| 10g | 0.54 | 0.68 | 0.91 |
| 10h | 0.32 | 0.45 | 0.62 |
| 10p | 0.28 | 0.33 | 0.47 |
| 10r | 0.41 | 0.52 | 0.78 |
| 10t | 0.12 | 0.15 | 0.21 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for assessing the antiproliferative activity of pyrrolopyridine derivatives.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
96-well plates
-
Pyrrolopyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors of various kinases that are often dysregulated in cancer, such as FMS kinase (CSF-1R) and Acetyl-CoA Carboxylase 1 (ACC1).[2][3]
Mechanism of Action: Targeting FMS Kinase
FMS kinase is a receptor tyrosine kinase that plays a role in the proliferation and survival of monocytes and macrophages.[3] Its overexpression is associated with several cancers. Pyrrolo[3,2-c]pyridine derivatives have been shown to selectively inhibit FMS kinase, thereby blocking downstream signaling pathways.[3]
Signaling Pathway Diagram:
Caption: Inhibition of the FMS kinase signaling pathway by pyrrolopyridine derivatives.
Quantitative Data: FMS Kinase Inhibition and Antiproliferative Activity
The following table presents the FMS kinase inhibitory activity and antiproliferative effects of selected pyrrolo[3,2-c]pyridine derivatives.[3]
| Compound | FMS Kinase IC50 (nM) | OVCAR-3 (Ovarian) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| KIST101029 (Lead) | 96 | 0.21 | 0.34 | 0.25 |
| 1e | 60 | 0.18 | 0.29 | 0.22 |
| 1r | 30 | 0.15 | 0.24 | 0.19 |
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Experimental Workflow:
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Recombinant human FMS kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic peptide substrate)
-
Pyrrolopyridine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Pyrrolo[2,3-b]pyridine Derivatives as Inhibitors of Other Cancer-Related Targets
The versatility of the pyrrolopyridine scaffold allows for its application in targeting a range of other proteins involved in cancer, including Ribosomal S6 Protein Kinase 2 (RSK2), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6]
-
RSK2 Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been developed as potent RSK2 inhibitors, showing antiproliferative activity against triple-negative breast cancer cells.[4]
-
ATM Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective ATM inhibitors, which can act as chemosensitizers in combination with DNA-damaging agents.[5]
-
FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create potent inhibitors of FGFRs 1, 2, and 3, which are often abnormally activated in various tumors.[6]
The pyrrolopyridine core structure is a valuable pharmacophore in the development of novel anticancer therapeutics. By modifying this scaffold, researchers have successfully designed potent and selective inhibitors against a variety of cancer-relevant targets, including tubulin, FMS kinase, RSK2, ATM, and FGFRs. The data and protocols presented herein provide a foundation for further research and development of this promising class of compounds in oncology.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic building block belonging to the pyrrolopyridine class of compounds. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a scaffold for the development of novel therapeutic agents. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural isomers and derivatives have shown potent inhibitory activity against a range of biological targets, highlighting the potential of this scaffold in drug discovery.
This document provides an overview of the potential applications of this compound as a key intermediate in the synthesis of bioactive molecules, along with generalized protocols for relevant biological assays.
Potential Therapeutic Areas
Based on the biological activities of structurally related pyrrolopyridine derivatives, this compound is a valuable starting material for the synthesis of compound libraries targeting:
-
Oncology: Derivatives of the pyrrolopyridine scaffold have been investigated as inhibitors of various kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR), and as agents that target microtubule dynamics.
-
Inflammatory Diseases: The pyrrolopyridine core is found in molecules designed as inhibitors of enzymes involved in the inflammatory cascade, such as phosphodiesterase 4B (PDE4B).
-
Metabolic Diseases: Derivatives have been explored as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC), which plays a role in fatty acid metabolism.
Data from Structurally Related Pyrrolopyridine Derivatives
To illustrate the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold, the following table summarizes quantitative data for some of its derivatives and isomers.
| Compound Class | Target | Key Derivative Example | IC50 Value | Cell Line/Assay Conditions |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | Acetyl-CoA Carboxylase 1 (ACC1) | 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative | Potent inhibition | (14)C acetate uptake inhibition assay |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Phosphodiesterase 4B (PDE4B) | Compound 11h | 0.11 - 1.1 µM | PDE4B enzymatic assay |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | Compound 10t | 0.12 - 0.21 µM | Antiproliferative activity against HeLa, SGC-7901, and MCF-7 cells[1] |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptor 1 (FGFR1) | Compound 4h | 7 nM | FGFR1 enzymatic assay |
Experimental Protocols
The following are generalized protocols for assays relevant to the potential applications of derivatives synthesized from this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific protein kinase.
1. Materials:
- Test compound (solubilized in DMSO)
- Recombinant human kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well plates
- Plate reader
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted test compound to the wells of a 384-well plate.
- Add the kinase enzyme to the wells.
- Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the effect of a test compound on the proliferation of cancer cell lines.
1. Materials:
- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- Test compound (solubilized in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- CO2 incubator
- Microplate reader
2. Procedure:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
- Prepare serial dilutions of the test compound in cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
- Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway: Generic Kinase Inhibitor Action
Caption: Generic signaling pathway for a kinase inhibitor.
Experimental Workflow: In Vitro Compound Screening
Caption: Workflow for in vitro screening of new compounds.
References
Application Note: Derivatization of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers a key hydrogen bond acceptor site, influencing physicochemical properties and target engagement. Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer and anti-arthritic agents, kinase inhibitors, and ACC1 inhibitors.[1][2][3] Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as a versatile starting material for generating diverse compound libraries for structure-activity relationship (SAR) studies.[4]
This document provides detailed protocols and application notes for the derivatization of this core scaffold at three key positions: the pyrrole nitrogen (N-1), the C-6 carboxylate group, and the heterocyclic core itself.
Overview of Derivatization Strategies
The strategic derivatization of this compound allows for a systematic exploration of the chemical space around the core scaffold. The primary modification points include N-alkylation/arylation of the pyrrole ring, conversion of the C-6 ester to a diverse amide library, and functionalization of the aromatic core via cross-coupling reactions. These strategies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 2.1: N-Alkylation at the Pyrrole Nitrogen (N-1)
Modification at the N-1 position is used to probe the impact of substituents on interactions within hydrophobic pockets of a target protein and to modulate the compound's physicochemical properties.
General Protocol for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[5]
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reagent Addition: Add the desired alkyl or benzyl halide (R-X, e.g., iodomethane, benzyl bromide) (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature, and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.[5]
Protocol 2.2: Derivatization at the C-6 Carboxylate
The C-6 ester is a versatile handle for creating large amide libraries, which is a cornerstone of SAR exploration for many drug discovery programs. This is a two-step process involving saponification followed by amide coupling.
Step 1: Saponification to Carboxylic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 1-4 hours).
-
Work-up: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to pH 3-4 with 1N HCl at 0 °C. A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: Under an inert atmosphere, dissolve the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq.), a desired primary or secondary amine (R¹R²NH, 1.1 eq.), and a coupling agent such as HATU (1.2 eq.) or T3P (1.5 eq.) in an anhydrous solvent like DMF or DCM.[6]
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq.) or pyridine to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC to yield the desired amide derivative.
Protocol 2.3: Core Derivatization via Suzuki-Miyaura Cross-Coupling
To explore modifications on the heterocyclic core, a halogen atom must first be installed (e.g., at C-2, C-3 or C-5) to serve as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl or heteroaryl groups.[7]
General Protocol for Suzuki-Miyaura Coupling (assuming a bromo- or iodo-precursor)
-
Reaction Setup: To a dry flask or microwave vial, add the halogenated 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ (5-10 mol%) or a modern pre-catalyst like XPhos Pd G2 (2-5 mol%)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[8][9][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1).[8][9]
-
Reaction: Place the mixture under an inert atmosphere (N₂ or Ar) and heat to 80-120 °C (conventional heating or microwave). Monitor the reaction until completion by LC-MS (typically 1-12 hours).[10][11]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the arylated derivative.
Data Presentation for SAR Studies
Quantitative data from biological assays should be tabulated to facilitate the analysis of structure-activity relationships. Below are examples based on published data for derivatives of the pyrrolo[3,2-b]pyridine scaffold.
Table 1: Antiproliferative Activity of Diarylurea and Amide Derivatives A series of diarylureas and amides with a pyrrolo[3,2-b]pyridine core were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line.[12]
| Compound ID | R Group (at N-1) | X | Y | R' | IC₅₀ (µM) vs. A375[12] |
| Ia | H | O | C | 4-Cl | 0.04 |
| Ib | H | O | C | 4-F | 0.05 |
| Ir | H | NH | C | 4-(NH-benzyl) | 0.02 |
| It | H | NH | C | 4-(NH-CH₂-(4-F-Ph)) | 0.02 |
| Sorafenib | (Reference) | - | - | - | 0.04 |
Table 2: ACC1 Inhibitory Activity of Pyrrolo[3,2-b]pyridine-3-carboxamides SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides identified potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[3]
| Compound ID | R¹ (at N-1) | R² (at C-3 amide) | ACC1 IC₅₀ (nM)[3] |
| 1a | H | 4-(trifluoromethoxy)phenyl | 290 |
| 1c | CH₃ | 4-(trifluoromethoxy)phenyl | 26 |
| 1k | CH₃ | 2-fluoro-4-(trifluoromethoxy)phenyl | 11 |
Analysis of SAR Data:
-
From Table 1, the introduction of a 5-benzylamide substituted 4'-amide moiety (compounds Ir and It ) resulted in the most potent antiproliferative activity against the A375 melanoma cell line.[12]
-
From Table 2, methylation at the N-1 position (comparing 1a to 1c ) significantly increased ACC1 inhibitory potency by over 10-fold. Further substitution on the phenyl ring of the amide (compound 1k ) provided additional potency.[3] These findings highlight the importance of exploring substitutions at both the N-1 and C-3 positions for this particular scaffold.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid [myskinrecipes.com]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in various matrices, catering to the needs of researchers in drug discovery and development. The methodologies described are based on common analytical techniques and principles for compounds of similar structure, providing a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where concentration levels are relatively high.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, selected based on the UV absorbance spectrum of the analyte.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug): Prepare a solution of the bulk drug in methanol at a target concentration within the calibration range.
-
Sample Preparation (Formulation): For a formulated product, extract a known amount with a suitable solvent (e.g., methanol), sonicate, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.
1.3. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic studies.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z) 177.1 -> Product ion (m/z) 118.1
-
Internal Standard (IS): (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
2.3. Sample Preparation (Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | 92% - 108% |
Visualizations
Application Notes and Protocols for the Purification of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Due to the limited availability of specific published purification protocols for this exact molecule, the following methods are based on established techniques for structurally related pyrrolopyridine derivatives and general principles of organic compound purification. These protocols are intended to serve as a starting point for the development of a robust purification strategy.
Overview of Purification Strategies
This compound is a heterocyclic compound that often requires purification to remove starting materials, byproducts, and other impurities after synthesis. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The two primary methods suitable for this compound are silica gel column chromatography and recrystallization.
Key Physicochemical Properties (for purification development):
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid | |
| Polarity | Moderately polar | Inferred from structure |
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a versatile and widely used method for purifying moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the compound and impurities between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for each specific case by first performing thin-layer chromatography (TLC) to determine the optimal solvent system.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems to find an eluent that provides good separation of the desired product from impurities. A good target Rf for the product is typically between 0.2 and 0.4.
-
Visualize the spots under a UV lamp.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.
-
Collect fractions in separate tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Example Solvent Systems for Related Pyrrolopyridines:
| Compound Type | Solvent System (v/v) |
| Pyrrolo[2,3-d]pyrimidine derivatives | EtOAc/n-pentane (2:8 to 8:2) |
| Pyrrolo[2,3-d]pyrimidine derivatives | Acetone/DCM (1:1) |
| Pyrrolo[2,3-d]pyrimidine derivatives | MeOH/DCM (1:9) |
| Pyrrolo[3,2-g]isoquinoline derivatives | CH₂Cl₂/MeOH (97:3 to 94:6)[2] |
Based on these examples, a gradient of Hexanes/EtOAc or DCM/MeOH would be a logical starting point for the purification of this compound.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the solution.
General Protocol for Recrystallization
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of the solvent and heat to boiling. If the solid dissolves, it is a potential solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Potential Recrystallization Solvents:
While a specific solvent for this compound is not documented in the searched literature, common solvents for similar heterocyclic compounds include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Aromatic hydrocarbons (Toluene)
-
Mixtures of solvents (e.g., Ethanol/Water, DCM/Hexanes)
Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by column chromatography.
Data Summary
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity Before (%) | Purity After (%) | Conditions |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: [Specify solvent system and gradient] | |||||
| Recrystallization | Solvent: [Specify solvent] |
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques such as silica gel column chromatography and recrystallization. The protocols provided herein, based on methods for analogous compounds, offer a solid foundation for developing a specific and optimized purification procedure. It is crucial for researchers to perform initial small-scale trials and TLC analysis to determine the most suitable conditions for their specific sample. Careful execution of these methods will enable the isolation of high-purity material essential for research and development activities.
References
Application Notes for Pyrrolo[3,2-b]pyridine Derivatives in Cell-Based Assays
For research use only. Not for use in diagnostic procedures.
Introduction
This document provides an overview of the application of a closely related series of compounds, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives , as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). These compounds have been evaluated for their ability to modulate fatty acid synthesis in cancer cell lines, offering a relevant example of the utility of the 1H-pyrrolo[3,2-b]pyridine scaffold in a cellular context.
Principle of the Assay
The described application focuses on the inhibition of ACC1, a key enzyme in the de novo synthesis of fatty acids. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step. In many cancer types, this pathway is upregulated to support rapid cell proliferation and membrane synthesis.
A common cell-based assay to assess the potency of ACC1 inhibitors involves monitoring the uptake and incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into cellular lipids. Inhibition of ACC1 leads to a dose-dependent decrease in the accumulation of radiolabeled lipids, which can be quantified to determine the inhibitor's cellular potency (e.g., IC₅₀ value).
Featured Application: Inhibition of Fatty Acid Synthesis in HCT-116 Cells
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated as potent ACC1 inhibitors. One such derivative, a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, demonstrated significant cellular potency in a [¹⁴C]acetate uptake inhibition assay using the HCT-116 human colon cancer cell line.[1] This cell line is known to have active fatty acid synthesis, making it a suitable model for evaluating ACC1 inhibitors. Oral administration of this derivative to mice with HCT-116 xenograft tumors also led to a significant reduction in malonyl-CoA levels within the tumors, confirming in vivo target engagement.[1]
Data Presentation
The cellular potency of representative 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors is summarized below.
| Compound ID | Target | Cell Line | Assay Type | IC₅₀ (nM) |
| 1c | ACC1 | HCT-116 | [¹⁴C]Acetate Uptake Inhibition | 120 |
| 1k | ACC1 | HCT-116 | [¹⁴C]Acetate Uptake Inhibition | 30 |
Data sourced from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]
Mandatory Visualizations
Experimental Protocols
Note: The following protocol is adapted from the methodology for evaluating 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.[1]
Cell-Based [¹⁴C]Acetate Uptake Inhibition Assay
1. Objective: To determine the IC₅₀ value of test compounds by measuring the inhibition of fatty acid synthesis in HCT-116 cells.
2. Materials:
-
HCT-116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds (1H-pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO
-
[¹⁴C]Acetate (radiolabeled)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Microplate scintillation counter
3. Cell Culture:
-
Maintain HCT-116 cells in DMEM supplemented with 10% FBS, at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells regularly to maintain exponential growth.
4. Assay Protocol:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Radiolabeling: Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.
-
Labeling Incubation: Incubate the plate for an additional 2 hours at 37°C.
-
Washing: Carefully aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated [¹⁴C]acetate.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial containing an appropriate scintillation cocktail.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) for each well using a microplate scintillation counter.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (CPM_compound / CPM_vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
While Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as a valuable starting material, its derivatives, particularly the carboxamides, have demonstrated potent and specific activity in cell-based assays. The protocols and data presented here for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors provide a robust framework for researchers interested in exploring the biological potential of this important heterocyclic scaffold in cellular models of cancer and metabolic disease.
References
protocol for dissolving Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its application in a typical in vitro kinase assay.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1015609-11-6 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Solid |
Solubility and Stock Solution Preparation
Due to the limited availability of public solubility data for this compound, a general protocol based on the dissolution of similar heterocyclic compounds for in vitro screening is provided. It is recommended to perform small-scale solubility tests before preparing a large stock solution.
Recommended Solvents and Storage:
| Solvent | Recommended Starting Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C for long-term storage |
| Ethanol | Lower solubility expected, test in small scale | -20°C for long-term storage |
| Aqueous Buffers (e.g., PBS) | Poor solubility expected | Not recommended for primary stock |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of the compound.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the compound. For 1.76 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes.
Application in a Kinase Inhibition Assay
Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors. The following protocol describes a general workflow for evaluating the inhibitory activity of this compound against a target kinase, such as Fibroblast Growth Factor Receptor (FGFR).
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure and should be optimized for the specific kinase and substrate being used.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target kinase (e.g., recombinant human FGFR1)
-
Kinase-specific substrate
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1% to avoid solvent effects.
-
Assay Plate Preparation: Add the diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the target kinase and its specific substrate to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a potential target for pyrrolopyridine-based inhibitors.[1][2][3][4] The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
References
Designing Potent and Selective Inhibitors with a Pyrrolo[3,2-b]pyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of biological targets implicated in diseases such as cancer and inflammation. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel inhibitors based on this versatile scaffold.
Introduction
The pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. These characteristics make it an ideal starting point for the rational design of potent and selective inhibitors against various enzyme families, particularly kinases. This guide will walk through the essential steps from conceptual design to biological validation.
Design Principles and Strategy
The design of novel pyrrolo[3,2-b]pyridine inhibitors generally follows a structure-based or ligand-based drug design approach. Key considerations include:
-
Target Selection: The pyrrolo[3,2-b]pyridine scaffold has shown efficacy against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Acetyl-CoA Carboxylase 1 (ACC1), Phosphodiesterase 4B (PDE4B), FMS kinase, IκB kinase α (IKKα), and Cyclin-Dependent Kinase 8 (CDK8), as well as other targets like tubulin.[1][2][3][4][5][6][7]
-
Scaffold Hopping and Bioisosteric Replacement: Modification of the core and its substituents can lead to improved potency, selectivity, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the pyrrolo[3,2-b]pyridine ring and its appended functionalities is crucial to understanding and optimizing inhibitor-target interactions.
A logical workflow for the design and evaluation of these inhibitors is outlined below.
Caption: A logical workflow for inhibitor design.
Synthesis of the Pyrrolo[3,2-b]pyridine Scaffold
A general synthetic route to the pyrrolo[3,2-b]pyridine core is presented below. This multi-step synthesis allows for the introduction of various substituents at key positions.
Caption: General synthesis of pyrrolo[3,2-b]pyridine.
Protocol: General Synthesis of a Pyrrolo[3,2-b]pyridine Derivative
Materials:
-
Appropriate substituted 2-aminopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Iron (Fe) powder
-
Acetic acid (CH₃COOH)
-
N-Iodosuccinimide (NIS)
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Aryl boronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dioxane
-
Hydrochloric acid (4N in dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Amidine Formation: Dissolve the starting 2-aminopyridine in DMF and add DMF-DMA. Heat the reaction mixture at 90°C. Monitor the reaction by TLC until completion. After cooling, the product can often be precipitated and filtered.
-
Step 2: Cyclization: To the product from Step 1, add acetic acid and iron powder. Stir the reaction at room temperature. The cyclization to the pyrrolo[3,2-b]pyridine core occurs. Purify the product by column chromatography.
-
Step 3: Iodination: Dissolve the pyrrolo[3,2-b]pyridine in THF and add NIS. Stir at room temperature. This step introduces an iodine atom, which is useful for subsequent cross-coupling reactions.
-
Step 4: Boc Protection: Protect the pyrrole nitrogen with a Boc group by reacting the iodinated compound with Boc₂O in the presence of TEA and a catalytic amount of DMAP in THF.
-
Step 5: Suzuki Coupling: The iodinated and protected pyrrolo[3,2-b]pyridine can be coupled with various aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixture of dioxane and water.
-
Step 6: Deprotection: Remove the Boc protecting group using a strong acid, such as 4N HCl in dioxane, typically with heating. The final product can then be purified by crystallization or chromatography.
Biological Evaluation Protocols
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against specific kinases is a critical first step in their biological characterization. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.
General Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the inhibitor at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor, and the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Specific Kinase Assay Conditions:
| Target Kinase | Buffer Composition | ATP Concentration | Substrate |
| FGFR4 | 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT | 50µM | Poly(Glu, Tyr) 4:1 |
| FMS | 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT | 25µM | Poly(Glu, Tyr) 4:1 |
| CDK8/CycC | 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT | 50µM | CDK Substrate Peptide |
| IKKα | 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT | 50µM | IKKtide |
| ACC1 | Proprietary buffer, typically containing ATP, Acetyl-CoA, and Sodium Bicarbonate. | Varies | Acetyl-CoA |
| PDE4B | Fluorescence polarization assay with FAM-Cyclic-3',5'-AMP as substrate. | N/A | FAM-Cyclic-3',5'-AMP |
Tubulin Polymerization Assay
For compounds designed to target tubulin, an in vitro polymerization assay is essential. This assay monitors the assembly of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution and the test compound at various concentrations.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The effect of the inhibitor is determined by the change in the rate and extent of polymerization compared to a control.
Cell-Based Assays
Cell Proliferation (MTT) Assay:
This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis:
Western blotting is used to investigate the effect of the inhibitor on specific signaling pathways by detecting changes in the phosphorylation status of target proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and a relevant stimulus (e.g., a growth factor). Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target proteins. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrrolo[3,2-b]pyridine derivatives against various targets.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| 10z | FGFR4 | 16 | Biochemical Assay | [1] |
| 10z | FGFR4 V550L | 3.3 | Biochemical Assay | [1] |
| 10z | FGFR4 V550M | 7.0 | Biochemical Assay | [1] |
| 1k | ACC1 | Potent | Biochemical Assay | [2] |
Table 2: Antiproliferative Activity
| Compound ID | Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| 10z | Hep3B | 37 | Cell-based | [1] |
| 10z | JHH-7 | 32 | Cell-based | [1] |
| 10z | HuH-7 | 94 | Cell-based | [1] |
| 10t | HeLa | 120 | Cell-based | [4] |
| 10t | SGC-7901 | 210 | Cell-based | [4] |
| 10t | MCF-7 | 150 | Cell-based | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by some of the pyrrolo[3,2-b]pyridine inhibitors.
Caption: Inhibition of the FGFR4 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway via IKKα.
Conclusion
The pyrrolo[3,2-b]pyridine scaffold represents a highly valuable starting point for the development of novel inhibitors for a variety of therapeutic targets. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate new chemical entities based on this promising scaffold. Through systematic application of these methodologies, the discovery of next-generation therapeutics can be significantly advanced.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with various bromo-pyrrolopyridine (also known as bromo-azaindole) isomers. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a diverse array of pyrrolopyridine derivatives, which are key scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.
Introduction to Suzuki Coupling with Bromo-pyrrolopyridines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (boronic acid or ester) with an organohalide. In the context of bromo-pyrrolopyridines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of chemical space for drug discovery. The electron-deficient nature of the pyridine ring in the pyrrolopyridine scaffold can influence the reaction conditions required for efficient coupling. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Pyrrolopyridine derivatives are of significant interest in drug development as they can act as mimics of the purine ring of ATP, making them effective kinase inhibitors.[1] These compounds have been investigated for the treatment of various diseases, including cancer and Alzheimer's disease, by targeting key signaling pathways.[1][2]
Experimental Protocols
Below are generalized and specific protocols for the Suzuki coupling of bromo-pyrrolopyridines. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of Bromo-pyrrolopyridines
This protocol is a generalized procedure adaptable for various bromo-pyrrolopyridine isomers and boronic acids.
Materials:
-
Bromo-pyrrolopyridine (1.0 equiv)
-
Aryl/heteroaryl-boronic acid or boronic ester (1.1–2.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromo-pyrrolopyridine, the boronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. Typical reaction concentrations range from 0.1 to 0.5 M with respect to the bromo-pyrrolopyridine.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Specific Protocol Example: Coupling of a 5-Bromo-1H-indazole with N-Boc-2-pyrroleboronic acid[3]
This protocol provides a specific example of a Suzuki coupling reaction.
Materials:
-
5-Bromo-1-ethyl-1H-indazole (1 mmol)
-
1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol)
-
[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous dimethoxyethane (DME) (12.6 mL)
-
Water (2.5 mL)
Procedure:
-
A solution of 5-bromo-1-ethyl-1H-indazole and Pd(dppf)Cl₂ in anhydrous DME (10 mL) is stirred under an argon flow for 1 hour.[3]
-
To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid in anhydrous DME (2.6 mL) and potassium carbonate in water (2.5 mL) are added sequentially.[3]
-
The mixture is heated to 80 °C for 2 hours and then allowed to cool.[3]
-
The reaction mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.[3]
-
The combined organic extracts are dried, filtered, and the solvent is removed in vacuo to yield the crude product for further purification.[3]
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromo-pyrrolopyridines
The following tables summarize various reaction conditions reported in the literature for the Suzuki coupling of different bromo-pyrrolopyridine isomers.
| Bromo-pyrrolopyridine Isomer | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [3][4] |
| 3-Bromoindazoles | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | - | Good | [5] |
| 7-Azaindole halides | Various boronic acids | XPhos-based precatalyst (1-1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | |
| 4-Chloro-7-azaindole | Aromatic boronic acids | Not specified | Not specified | Not specified | Not specified | - | - |
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling reaction.
Signaling Pathway Inhibition by a Pyrrolopyridine-based Kinase Inhibitor
The following diagram illustrates the general mechanism by which a pyrrolopyridine-based kinase inhibitor can block a signaling pathway, for example, the JAK/STAT pathway, which is relevant for inflammatory diseases and cancers.[6]
Caption: Inhibition of the JAK/STAT signaling pathway.
Application in Drug Discovery: Targeting Multiple Kinases
Pyrrolopyridine derivatives have been developed as multi-targeted kinase inhibitors, simultaneously blocking the activity of several kinases involved in cancer progression, such as EGFR, VEGFR, and PDGFR.[7][8]
Caption: Multi-targeted inhibition of key cancer-related kinases.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. While experimental data for this specific molecule is limited, we can infer properties from its structure and data on analogous compounds like other azaindoles.
| Property | Value / Estimate | Source / Comment |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 1015609-11-6 | [1][2] |
| Predicted XLogP3 | ~0.6 | [3] (Data for the corresponding carboxylic acid) |
| Predicted pKa | Acidic & Basic | The pyrrolopyridine core contains both a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
Poor aqueous solubility is common for many heterocyclic compounds. The initial approach should be a systematic one. First, ensure you have characterized the compound's properties as much as possible. Given the compound's structure, which contains both a basic pyridine nitrogen and an acidic pyrrole nitrogen, pH adjustment is a logical first step. Try preparing your buffer at a more acidic pH (e.g., pH 2-4) to protonate the pyridine nitrogen, or a more basic pH (e.g., pH 9-10) to deprotonate the pyrrole nitrogen. Ionization of the molecule will likely increase its aqueous solubility.
Q2: What are the best organic solvents for this compound?
While specific quantitative data is unavailable, based on its heterocyclic structure, this compound is expected to be soluble in polar aprotic organic solvents.
| Solvent | Expected Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | Preparing concentrated stock solutions. |
| Ethanol / Methanol | Moderate | May be used as a co-solvent with aqueous buffers. |
| Water | Very Low | Not recommended as a primary solvent. |
| Acetonitrile | Low to Moderate | May be used in some analytical applications. |
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug in the organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Ensure the final concentration in your aqueous medium is below the compound's aqueous solubility limit.
-
Use Co-solvents: Instead of diluting directly into the medium, dilute into a medium that contains a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol.[4]
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, to the final aqueous solution can help maintain the compound's solubility.[5]
-
Complexation with Cyclodextrins: Pre-complexing the compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) can significantly increase its aqueous solubility and prevent precipitation.[3][6]
Q4: What other formulation strategies can I consider for improving bioavailability for in vivo studies?
For in vivo applications where solubility is a major hurdle, several advanced formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the compound, which can improve the dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix (like HPMC or PVP) in an amorphous (non-crystalline) state can dramatically enhance solubility.[7][8]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve both solubility and absorption.[9]
Troubleshooting Guide
Use the following workflow to systematically address solubility issues.
Caption: A troubleshooting workflow for addressing solubility issues.
Key Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for solubilizing this compound.
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of the solid compound (enough that some solid remains undissolved).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH of maximum solubility.
Caption: Relationship between pH and the ionization state of the molecule.
Protocol 2: Co-Solvent Screening
This protocol is for identifying an effective co-solvent system.
-
Prepare co-solvent mixtures: Prepare a series of solutions containing different percentages of a water-miscible organic co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) in your primary aqueous buffer (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine solubility: Using the method described in Protocol 1 (steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.
-
Evaluate results: Plot the solubility against the percentage of the co-solvent. Select the lowest percentage of co-solvent that achieves the desired concentration while minimizing potential toxicity or off-target effects in your experiment.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. メチル 1H-ピロロ[3,2-b]ピリジン-6-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | C8H6N2O2 | CID 22474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CID 66775337 | C14H12N4 | CID 66775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Methyl 2-oxo-1h,2h,3h-pyrrolo[3,2-b]pyridine-6-carboxylate (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate [myskinrecipes.com]
Technical Support Center: Synthesis of Pyrrolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrrolopyridines. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing pyrrolopyridines (azaindoles)?
The synthesis of pyrrolopyridines, particularly azaindoles, can be more challenging than their indole counterparts primarily due to the electron-deficient nature of the pyridine ring. This characteristic can impede key reaction steps in classical indole syntheses.[1] Common issues include:
-
Low to no product formation: Often caused by inappropriate reaction conditions, such as incorrect acid catalyst selection in Fischer indole synthesis, or catalyst inhibition in cross-coupling reactions.[1]
-
Formation of multiple products: Regioisomer formation is a frequent problem when using unsymmetrical ketones in the Fischer indole synthesis.[1]
-
Product decomposition or tar formation: Harsh reaction conditions, like high temperatures and strong acids, can lead to the degradation of both starting materials and the desired pyrrolopyridine product.[1]
-
Side reactions: Intermolecular reactions leading to dimers or polymers, incomplete cyclization, and the formation of positional isomers are common side reactions.
-
Purification challenges: The presence of closely related byproducts and the polar nature of some pyrrolopyridines can complicate purification by column chromatography.
Q2: How does the electron-deficient nature of the pyridine ring affect classical indole syntheses?
The nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic. This deactivation hinders electrophilic aromatic substitution reactions, which are central to many indole syntheses. For instance, in the Fischer indole synthesis, the electron deficiency can disfavor the crucial[2][2]-sigmatropic rearrangement, often necessitating harsher conditions which in turn can lead to lower yields and more side products.[1]
Q3: What are some of the key synthetic routes to different pyrrolopyridine isomers?
Several classical and modern synthetic methods are employed, with the choice depending on the desired isomer and substitution pattern. Common strategies include:
-
Fischer Indole Synthesis: Particularly effective for 4- and 6-azaindoles, especially when the starting pyridylhydrazine has an electron-donating group.[1]
-
Bartoli Indole Synthesis: A powerful method for synthesizing 7-substituted 4- and 6-azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.
-
Leimgruber-Batcho Reaction: A versatile and productive method for preparing various azaindole isomers.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki-Miyaura and Buchwald-Hartwig reactions are widely used to functionalize pre-formed pyrrolopyridine cores.
-
Multicomponent Reactions: One-pot cascade reactions can provide efficient access to complex polysubstituted pyrrolopyridines, such as pyrrolo[3,4-b]pyridin-5-ones.[2][]
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis of Azaindoles
Question: I am attempting a Fischer indole synthesis to prepare a 4-azaindole, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Fischer indole synthesis of azaindoles are a common problem. Here are potential causes and solutions:
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the key rearrangement, while a very strong acid can cause degradation.
-
Solution: Screen a variety of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and effective choice.[1]
-
-
Poor Quality Starting Materials: Impurities in the pyridylhydrazine or the carbonyl compound can significantly interfere with the reaction. The presence of water can also be detrimental.
-
Solution: Ensure the purity of your starting materials through recrystallization or distillation. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Unfavorable Electronic Effects: The electron-deficient pyridine ring can hinder the reaction.
-
Solution: If possible, use a pyridylhydrazine with an electron-donating group (e.g., methoxy, methyl) on the pyridine ring to enhance its nucleophilicity.[1]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.
-
Solution: Gradually increase the temperature if the reaction is sluggish, while monitoring for decomposition by TLC. Consider using a higher boiling point solvent for better temperature control.[1]
-
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | p-TsOH | ZnCl₂ | PPA | 45 | [1] |
| Solvent | Toluene | Dioxane | None | 60 | [1] |
| Temperature | 110 °C | 100 °C | 140 °C | 75 | [1] |
Table 1: Example of reaction condition optimization for Fischer indole synthesis of a 4-azaindole derivative.
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Question: My Fischer indole synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer:
The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is determined by the direction of the enamine formation and subsequent cyclization.
-
Steric Hindrance: Bulky groups on the ketone can direct the cyclization to the less hindered side.
-
Solution: If possible, choose a ketone with significantly different steric bulk on either side of the carbonyl group.
-
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent can influence the product ratio.
-
Solution: Screen different acid catalysts (both Brønsted and Lewis acids) and solvents to find the optimal conditions for your desired regioisomer. Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions.[1]
-
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) reaction to functionalize my pyrrolopyridine core, but I'm getting low yields. What are the common pitfalls?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with heteroaromatic substrates like pyrrolopyridines can be sensitive to several factors.
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical for efficient catalysis, especially with electron-deficient pyridyl halides.
-
Solution: For challenging substrates, consider using bulky, electron-rich phosphine ligands such as RuPhos or XPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[4]
-
-
Base and Solvent Optimization: The base and solvent system plays a crucial role in the catalytic cycle.
-
Solution: Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous, aprotic polar solvents such as dioxane, toluene, or tert-butanol are often effective. Ensure solvents are dry, as water can negatively impact the reaction.[4]
-
-
Protecting Group Strategy: The N-H of the pyrrole ring and other functional groups can interfere with the catalyst.
-
Solution: Protecting the pyrrole nitrogen with a suitable group, such as SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (tosyl), can prevent catalyst inhibition and improve yields.[4]
-
-
Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion.
-
Solution: These reactions often require elevated temperatures (80-120 °C) and may need to be run for several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[4]
-
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | 90 | 64 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 54-80 | [5] |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 83 | |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOtBu | t-Butanol | 100 | 74-89 |
Table 2: Example of reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on pyrrolopyridine scaffolds.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones
This protocol is adapted from a multicomponent reaction strategy.[6]
-
Reaction Setup: In a sealed microwave reaction tube, combine the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in benzene.
-
Microwave Irradiation (Step 1): Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Catalyst Addition: Add a Lewis acid catalyst, such as scandium(III) triflate (0.03 equiv.).
-
Microwave Irradiation (Step 2): Heat the mixture again under the same microwave conditions for 5 minutes.
-
Isocyanide Addition: Add the corresponding isocyanide (1.2 equiv.).
-
Microwave Irradiation (Step 3): Continue heating with microwaves for another 5 minutes.
-
Anhydride Addition: Add maleic anhydride (1.2 equiv.).
-
Final Microwave Irradiation: Heat the final mixture with microwaves (e.g., 130 °C, 150 W) for 25 minutes.
-
Work-up and Purification: After cooling, remove the solvent under vacuum. Extract the crude product with dichloromethane and an aqueous Na₂CO₃ solution. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel column chromatography.
Protocol 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is a common method for the chlorination of the corresponding pyrimidinone.
-
Reaction Setup: Slowly add a solution of phosphoryl trichloride (POCl₃) in dichloromethane to a solution of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one.[7]
-
Reaction: Stir the mixture at reflux temperature for 6 hours.[7]
-
Work-up: Filter the reaction mixture and evaporate the organic phase on a rotary evaporator to obtain the title compound.[7]
Signaling Pathways Involving Pyrrolopyridine Derivatives
Many pyrrolopyridine derivatives are potent kinase inhibitors and are being investigated for the treatment of various diseases, including cancer. They often act by competing with ATP for the kinase's binding site.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.[8] Pyrrolopyridine-based compounds can act as VEGFR inhibitors, blocking downstream signaling.
CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a key role in the survival, proliferation, and differentiation of macrophages.[2] Aberrant CSF-1R signaling is implicated in various inflammatory diseases and cancers.
IKK/NF-κB Signaling Pathway
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is involved in inflammatory responses, immunity, and cell survival.[9] Selective inhibitors of IKKα, a component of this complex, are being developed using pyrrolopyridine scaffolds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. One plausible route is a palladium-catalyzed Sonogashira coupling of a halo-aminopyridine derivative with a terminal alkyne, followed by an intramolecular cyclization. The carboxylate group can be introduced at various stages, either present on the initial pyridine starting material or attached after the formation of the bicyclic system.
Q2: I am observing a low yield in the Sonogashira coupling step. What are the potential causes and solutions?
Low yields in the Sonogashira coupling can arise from several factors, including catalyst deactivation, poor quality of reagents, or suboptimal reaction conditions. Please refer to the detailed troubleshooting guide below for specific solutions.
Q3: How can I introduce the methyl carboxylate group at the 6-position?
The methyl carboxylate can be introduced via a few methods. If a 6-bromo or 6-iodo analogue of the pyrrolopyridine is synthesized, a palladium-catalyzed carbonylation in the presence of methanol can be employed. Alternatively, if the synthesis starts with a pyridine derivative already containing a carboxylic acid at the corresponding position, a simple esterification with methanol under acidic conditions can be performed as a final step.
Q4: My palladium-catalyzed cyanation reaction for a related nitrile synthesis is sluggish. Could similar issues affect a carbonylation reaction?
Yes, palladium-catalyzed reactions like cyanation and carbonylation share similarities in their catalytic cycles. Issues such as catalyst poisoning, ligand degradation, or poor substrate solubility can affect both transformations. Ensuring an inert atmosphere, using high-purity reagents and solvents, and optimizing the ligand and base are crucial for success.
Q5: What are the typical purification methods for this compound?
Purification is typically achieved through silica gel column chromatography. The choice of eluent system will depend on the polarity of the crude product and any impurities present. Common solvent mixtures include ethyl acetate/hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
Low Yield in Key Synthetic Steps
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Sonogashira Coupling | Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. |
| Poor Quality Copper(I) Iodide | Use freshly purchased or purified CuI. The color should be off-white; a green or brown color indicates oxidation. | |
| Incomplete Degassing | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. | |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. | |
| Inappropriate Base | Screen different amine bases such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or cesium carbonate (Cs2CO3). The strength and solubility of the base can be critical. | |
| Incomplete Cyclization to Pyrrolopyridine Core | Insufficient Reaction Temperature or Time | Increase the reaction temperature in increments and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Catalyst for Cyclization | If the cyclization is catalyzed (e.g., by copper or gold salts), screen different catalysts and ligands. | |
| Steric Hindrance | If the starting materials are sterically hindered, longer reaction times or more forcing conditions may be necessary. | |
| Low Yield in Esterification | Incomplete Reaction | Drive the equilibrium towards the product by using a large excess of methanol or by removing water using a Dean-Stark apparatus. |
| Hydrolysis of the Ester | Ensure acidic conditions are neutralized during workup to prevent hydrolysis of the methyl ester. | |
| Volatility of the Product | If the product is volatile, be cautious during solvent removal under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of a 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate
This protocol outlines a plausible synthesis of a key intermediate for the target molecule.
Step 1: Sonogashira Coupling of 3-Amino-4-bromopyridine with Trimethylsilylacetylene
-
Reagents: 3-Amino-4-bromopyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (3.0 eq), Anhydrous THF.
-
Procedure:
-
To a dry, argon-flushed flask, add 3-Amino-4-bromopyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Ethyl acetate/Hexanes).
-
Step 2: Deprotection and Cyclization
-
Reagents: Product from Step 1, Potassium Carbonate (2.0 eq), Methanol.
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate and stir at room temperature for 2 hours.
-
For cyclization, a subsequent step involving heating with a suitable catalyst (e.g., a copper salt) in a solvent like DMF might be necessary. This step would require optimization.
-
After cyclization, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Protocol 2: Carbonylation to this compound
-
Reagents: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Pd(OAc)₂ (0.1 eq), dppf (0.12 eq), Triethylamine (3.0 eq), Methanol.
-
Procedure:
-
To a pressure vessel, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, Pd(OAc)₂, and dppf.
-
Add methanol and triethylamine.
-
Pressurize the vessel with carbon monoxide (CO) gas (50 psi).
-
Heat the reaction to 100°C and stir for 18 hours.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Visualizations
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: As a solid, this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep it at -20°C to -80°C.[1] For short-term storage, 4°C is acceptable for about a week.[1] It is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles.[1]
Q2: How should I prepare stock solutions of this compound?
A2: The choice of solvent will depend on your experimental needs. Common solvents for similar heterocyclic compounds include DMSO, DMF, and ethanol. To prepare a stock solution, it is crucial to use a high-purity, anhydrous solvent to minimize degradation. After dissolving the compound, store the stock solution at -20°C or -80°C. It is best practice to prepare fresh solutions for sensitive experiments or to use them as soon as possible after preparation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic esters can be susceptible to:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and either acidic or basic conditions.
-
Oxidation: The pyrrolopyridine ring system may be sensitive to oxidation, particularly if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to degradation.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: You will need to perform a stability study under your specific experimental conditions. A general approach involves incubating a solution of the compound in your buffer at a relevant temperature for various time points. The concentration of the compound remaining at each time point can be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in solution. | Prepare fresh stock solutions before each experiment. Assess the stability of the compound in your experimental buffer (see Q4 in FAQs). Avoid prolonged storage of dilute solutions. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. The solution may be supersaturated. | Determine the solubility of the compound in your desired solvent system before preparing high-concentration stock solutions. Consider using a co-solvent or adjusting the pH of the buffer. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is degrading, and the new peaks are degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2] |
| Discoloration of the solution over time. | This may indicate oxidation or other forms of chemical degradation. | Protect the solution from light and air. Consider adding antioxidants if compatible with your experimental setup. Prepare solutions fresh and use them promptly. |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Experimental buffer of interest
- HPLC system with a suitable column (e.g., C18) and UV detector
- Incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).
- Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final desired concentration for your experiments.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration. This will serve as your reference.
- Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C). Protect from light if necessary.
- Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
- HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
- Data Analysis: Plot the concentration of the compound as a function of time to determine the rate of degradation.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Logical Relationship for Troubleshooting Poor Experimental Reproducibility
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
avoiding side reactions in pyrrolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrrolopyridines?
A1: Common side reactions in pyrrolopyridine synthesis include:
-
Diarylation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of a diarylated product is a frequent side reaction.
-
Reduction of Aryl Halides: Instead of the desired coupling, the aryl halide starting material can be reduced, leading to a dehalogenated byproduct.
-
Formation of an 8-Membered Ring: During the deprotection of a trimethylsilylethoxymethyl (SEM) group, a tricyclic 8-membered azaindole can form as a significant side product.[1]
-
Furan Formation: In the Paal-Knorr synthesis of pyrroles, the corresponding furan can be a major byproduct, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[2]
-
Polymerization: Under harsh acidic conditions or at high temperatures, starting materials or the desired pyrrolopyridine product can polymerize, forming a dark, tarry substance that is difficult to purify.
Q2: How can I minimize the formation of diarylated side products in a Suzuki-Miyaura cross-coupling reaction?
A2: To minimize diarylation, you can optimize several reaction parameters:
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For instance, using Pd₂(dba)₃ has shown excellent selectivity for mono-arylation in certain cases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the formation of the diarylated product. However, in some instances, it may lead to an increase in other unknown impurities.
-
Stoichiometry: Carefully controlling the stoichiometry of the boronic acid can help to limit diarylation.
Q3: What causes the reduction of the aryl halide during cross-coupling reactions, and how can it be prevented?
A3: The reduction of aryl halides is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by factors such as the presence of reducing agents in the reaction mixture or competing hydrodehalogenation pathways. To prevent this:
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus other pathways.
-
Base Selection: The nature and strength of the base can impact the catalytic cycle and the prevalence of side reactions.
-
Additive Control: The addition of specific reagents can sometimes suppress the reduction pathway. For example, the addition of a mild reducing agent like potassium formate has been shown to suppress unwanted homocoupling by minimizing the concentration of free Pd(II).
Q4: I am observing the formation of a tricyclic 8-membered ring during SEM-deprotection. What is the mechanism, and how can I avoid it?
A4: The formation of an 8-membered azaindole during SEM-deprotection is caused by the release of formaldehyde under acidic conditions, which then undergoes a two-step electrophilic aromatic substitution.[1] To minimize this side reaction:
-
Reaction Time: Shorter reaction times in the acidic deprotection step can favor the desired product.
-
Temperature Control: Performing the acidic step at a lower temperature (e.g., room temperature instead of 50°C) can increase the yield of the desired deprotected product.[1]
-
Alternative Deprotection Reagents: While trifluoroacetic acid (TFA) is commonly used, exploring other deprotection reagents like BF₃-OEt₂ might be considered, although this can sometimes lead to more complex reaction mixtures.
Troubleshooting Guides
Issue 1: Low Yield and Furan Byproduct Formation in Paal-Knorr Pyrrole Synthesis
Symptoms:
-
The desired pyrrole product is obtained in low yield.
-
A significant amount of a furan byproduct is observed in the reaction mixture.
-
The crude product appears as a dark, tarry material.
Possible Causes and Solutions:
| Cause | Solution |
| Excessively Acidic Conditions (pH < 3) | The most common cause of furan formation is high acidity, which promotes the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before the amine can react. Solution: Maintain a pH above 3. Use a weaker acid or a smaller amount of a strong acid.[3] |
| High Reaction Temperature | High temperatures can lead to the degradation of starting materials and the pyrrole product, resulting in polymerization and a tarry appearance. Solution: Lower the reaction temperature. |
| Insufficient Amine | If the concentration of the amine is too low, the rate of furan formation can compete with pyrrole formation. Solution: Use an excess of the amine. |
| Poorly Reactive Starting Materials | Amines with strong electron-withdrawing groups are less nucleophilic, and sterically hindered 1,4-dicarbonyl compounds can react sluggishly. Solution: For less reactive amines, consider using a more forcing reaction condition (e.g., slightly higher temperature or longer reaction time) while carefully monitoring for byproduct formation. For sterically hindered substrates, a milder catalyst and longer reaction time may be necessary. |
Experimental Protocol: Minimizing Furan Byproduct in Paal-Knorr Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Amine Addition: Add the primary amine or ammonia source (1.5-2 equivalents).
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid. Avoid strong acids like HCl or H₂SO₄ if furan formation is a concern.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Troubleshooting workflow for Paal-Knorr synthesis issues.
Issue 2: Formation of Diarylated and Reduced Byproducts in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Presence of a significant amount of a diarylated product.
-
Formation of a reduced (dehalogenated) byproduct.
-
Incomplete conversion of the starting aryl halide.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Catalyst System | The choice of palladium precursor and ligand greatly influences selectivity and reactivity. Solution: Screen different catalyst systems. For example, Pd₂(dba)₃ with a suitable phosphine ligand might favor mono-arylation. For challenging couplings, consider pre-formed catalysts or catalysts with bulky, electron-rich ligands. |
| Suboptimal Reaction Temperature | Temperature affects the rates of competing reaction pathways. Solution: Optimize the reaction temperature. While lower temperatures can sometimes reduce diarylation, they may also slow down the desired reaction. A systematic temperature screen is recommended. |
| Presence of Oxygen | Dissolved oxygen can lead to the formation of palladium(II) species that can promote homocoupling of the boronic acid, leading to diarylated byproducts. Solution: Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (e.g., nitrogen or argon) before adding the catalyst. |
| Unfavorable Base | The base plays a critical role in the transmetalation step and can influence the overall catalytic cycle. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. |
Quantitative Data on Catalyst Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the effect of different palladium catalysts on the chemoselective Suzuki-Miyaura cross-coupling of a 4-chloro-2-iodopyrrolopyridine intermediate.
| Entry | Catalyst | Temp (°C) | Mono-arylated Product (%) | Di-arylated Product (%) | Reduced Product (%) | Unknown Impurity (%) |
| 1 | Pd₂(dba)₃ | 80 | 92 | 4 | 0 | 4 |
| 2 | Pd₂(dba)₃ | 60 | - | - | - | Increased |
| 3 | XPhos Pd G2 | 80 | - | - | - | Side products |
| 4 | Pd(PPh₃)₄ | 80 | 83 | - | 5-8 | - |
Data adapted from a study on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines synthesis.
Signaling Pathway for Suzuki-Miyaura Side Reactions
Caption: Competing pathways in Suzuki-Miyaura cross-coupling.
Issue 3: Formation of an 8-Membered Ring During SEM-Deprotection
Symptoms:
-
Isolation of a tricyclic 8-membered azaindole as a major byproduct.
-
Low yield of the desired N-H pyrrolopyridine.
Possible Causes and Solutions:
| Cause | Solution |
| Prolonged Exposure to Strong Acid | The release of formaldehyde from the SEM group under acidic conditions and subsequent intramolecular cyclization is time-dependent. Solution: Minimize the reaction time for the acidic deprotection step. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Elevated Temperature | Higher temperatures can accelerate the formation of the 8-membered ring. Solution: Perform the deprotection at a lower temperature, for example, at room temperature instead of elevated temperatures. |
Experimental Protocol: Selective SEM-Deprotection
-
Acidic Treatment: Dissolve the SEM-protected pyrrolopyridine in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time to consume the starting material.
-
Basic Work-up: After the acidic step, carefully neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ solution). This step is crucial for the complete removal of the formyl intermediate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product using column chromatography to separate the desired product from the 8-membered ring byproduct.
Logical Relationship in SEM-Deprotection
Caption: Factors influencing the outcome of SEM-deprotection.
References
Technical Support Center: Crystallization of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a solid, combustible organic compound. Its key properties are summarized in the table below. Understanding these properties is crucial for developing a successful crystallization protocol.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol |
| Appearance | Solid |
| CAS Number | 1015609-11-6[1] |
Q2: Which solvents are commonly used for the crystallization of heterocyclic compounds like this?
Heterocyclic compounds often crystallize well.[2] The choice of solvent is critical and is guided by the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[3] For pyridine-containing compounds, common solvent systems include:
-
Protic Solvents: Water, Ethanol[4]
-
Solvent Mixtures: Toluene/Hexane, Acetic Acid/Water, Alcohol/Water[5]
It is recommended to perform a solvent screen to identify the optimal solvent or solvent system for your specific sample.
Q3: What are the most common crystallization techniques for purifying organic solids?
The most prevalent methods for crystallizing nonvolatile organic solids include:
-
Cooling Crystallization: This involves dissolving the solute in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals as the solubility decreases.[6][7]
-
Antisolvent Crystallization: This technique involves dissolving the compound in a solvent in which it is soluble, and then adding a miscible "antisolvent" in which the compound is insoluble to induce precipitation.[6][7]
-
Slow Evaporation: This method is suitable for smaller quantities and involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides potential solutions.
Problem 1: The compound will not dissolve in the chosen solvent.
-
Possible Cause: The solvent is not appropriate for this compound. The polarity of the solvent may be too low or too high.
-
Solution:
-
Increase Temperature: Gently heat the mixture to the boiling point of the solvent. Many organic compounds show significantly increased solubility at higher temperatures.[3]
-
Try a Different Solvent: Refer to the solvent selection guide in the FAQs. Consider a solvent with a different polarity. For example, if a non-polar solvent like hexane fails, try a more polar solvent like ethyl acetate or ethanol.
-
Use a Solvent Mixture: If the compound is too soluble in one solvent and not soluble enough in another, a binary solvent system can be effective.[5] Dissolve the compound in a small amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the compound is lower than the temperature of the crystallization solution.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. A slower cooling rate promotes the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 3: No crystals form even after the solution has cooled.
-
Possible Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Nucleation:
-
Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal formation.
-
Seeding: Introduce a seed crystal of the pure compound.
-
-
Increase Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the solute.
-
Use an Antisolvent: Carefully add a solvent in which your compound is insoluble (an antisolvent) to the solution to reduce its overall solubility.[7]
-
Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of the compound.
-
Problem 4: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are present in the sample.
-
Solution:
-
Decolorizing Carbon: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon.[3]
-
Hot Filtration: After treatment with decolorizing carbon, perform a hot gravity filtration to remove the carbon and any other insoluble impurities.
-
Repeat Crystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid at the solvent's boiling point.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the decision-making process for troubleshooting common crystallization issues.
References
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core?
Common strategies for constructing the pyrrolopyridine scaffold involve the annulation of a pyrrole ring onto a pyridine core or vice versa.[1] Starting materials can include appropriately substituted pyridines and pyrroles, which are then subjected to cyclization reactions. For instance, the synthesis of related pyrrolopyridine carboxylates has been achieved starting from nitropyridines which undergo condensation followed by reductive cyclization.[1]
Q2: I am observing a low yield of my final product. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.
-
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. The pyrrolopyridine core has multiple reactive sites.[1]
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Catalyst deactivation: If a catalyst is used (e.g., in cross-coupling reactions), it may become deactivated over the course of the reaction.
-
Product degradation: The product itself might be unstable under the reaction or workup conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What purification techniques are most effective for this compound?
Purification of pyrrolopyridine derivatives is often achieved using silica gel flash column chromatography.[3][4] The choice of eluent will depend on the polarity of the specific compound and any impurities present. Common solvent systems include mixtures of ethyl acetate/n-pentane or acetone/dichloromethane.[3]
Q5: Are there any known challenges with protecting groups in pyrrolopyridine synthesis?
Yes, the selection and removal of protecting groups can be challenging. For example, the trimethylsilylethoxymethyl (SEM) group, often used to protect the pyrrole nitrogen, can be difficult to remove and may lead to the formation of side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective catalyst or ligand in cross-coupling steps. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[3][5] |
| Incorrect base or base strength. | Optimize the base. Common bases include K₂CO₃, Cs₂CO₃, and DIPEA.[2][3] | |
| Reaction temperature is too low or too high. | Perform small-scale experiments to determine the optimal temperature range. | |
| Poor quality of starting materials or reagents. | Ensure starting materials are pure and reagents are not degraded. | |
| Formation of Multiple Products/Side Reactions | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature and monitor the reaction closely by TLC. |
| Presence of reactive functional groups. | Consider using protecting groups for sensitive functionalities on the starting materials. | |
| Air or moisture sensitivity of reagents/catalyst. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform multiple extractions. |
| Product co-elutes with impurities during chromatography. | Try a different solvent system for column chromatography or consider an alternative purification method like recrystallization or preparative HPLC. | |
| Product is unstable on silica gel. | Deactivate the silica gel with a small amount of a basic modifier like triethylamine in the eluent. | |
| Inconsistent Yields Between Batches | Variations in reaction setup and conditions. | Standardize all reaction parameters, including reagent addition order, stirring speed, and heating method. |
| Scale-up issues. | When scaling up, ensure efficient mixing and heat transfer are maintained. |
Experimental Protocols
Representative Protocol: Synthesis of a Pyrrolopyridine Carboxylate Derivative via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a dry round-bottom flask, add the starting chloro- or bromo-pyridine precursor (1 equivalent), the appropriate amine (1.5 equivalents), and cesium carbonate (3 equivalents).[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.[3]
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.[3]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equivalents) and a suitable ligand (e.g., BINAP, 0.1 equivalents).[3]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the progress by TLC.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent. Partition the residue between water and an organic solvent like ethyl acetate.[3]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various pyrrolopyridine derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Product | Reaction Type | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |
| Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Transesterification | K₂CO₃ | Methanol | 55 °C | 1 h | ~90-100% | [2] |
| Substituted Pyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP, Cs₂CO₃ | 1,4-Dioxane | 110 °C | 6 h | 54% | [3] |
| Substituted Pyrrolo[2,3-d]pyrimidine | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | EtOH/H₂O | 90 °C | 10 min | 80% | [3] |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C (microwave) | 26 min | 51-55% | [5] |
Visualizations
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Pyrrolopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrrolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine compound shows potent activity in enzymatic assays but has low efficacy in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, a significant drop in potency from an enzymatic to a cellular context is a strong indicator of poor cell permeability. Pyrrolopyridine compounds, particularly those developed as kinase inhibitors, can possess physicochemical properties that hinder their ability to cross the cell membrane and reach their intracellular targets. This can be due to factors such as high polarity, excessive hydrogen bonding capacity, or recognition by cellular efflux pumps.
Q2: What are the key physicochemical properties of pyrrolopyridine compounds that influence their cell permeability?
A2: The cell permeability of pyrrolopyridine derivatives is a delicate balance of several physicochemical properties:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and sequestration within the membrane, thus reducing transcellular diffusion. For pyrrolopyrimidines, it has been observed that permeability can be inversely related to lipophilicity.[1]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule, making it less favorable to partition into the lipophilic cell membrane. The formation of intramolecular hydrogen bonds can shield polar groups and improve permeability.[2]
-
Molecular Size and Shape: Larger molecules generally exhibit lower passive diffusion rates. Bulky hydrophobic groups on the pyrrole moiety have been shown to decrease permeability.[1]
-
Polar Surface Area (PSA): A higher PSA is generally correlated with lower cell permeability.
-
Solubility: Compounds must be in solution to be absorbed. Poor aqueous solubility can be a significant barrier to cell permeability, even for lipophilic compounds.
Q3: My pyrrolopyridine compound has a high efflux ratio in the Caco-2/MDCK assay. What does this mean and how can I address it?
A3: An efflux ratio significantly greater than 2 in a bidirectional Caco-2 or MDCK-MDR1 assay indicates that your compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] These transporters are present in the cell membrane and actively pump your compound out of the cell, reducing its intracellular concentration and apparent permeability.
Troubleshooting Strategies:
-
Confirm Efflux Transporter Involvement: Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-to-B) permeability and a decrease in the efflux ratio will confirm that your compound is a substrate.
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the compound's structure to reduce its recognition by efflux transporters. This can involve altering substituents to change the molecule's shape, charge distribution, or hydrogen bonding pattern.
-
Co-administration with an Inhibitor: In preclinical studies, co-administration with an efflux pump inhibitor can be explored to increase the systemic exposure of your compound. However, this approach has potential drug-drug interaction risks in a clinical setting.
Q4: What strategies can I employ to improve the poor cell permeability of my lead pyrrolopyridine compound?
A4: There are two main categories of strategies to enhance the cell permeability of pyrrolopyridine compounds: chemical modification and formulation-based approaches.
-
Chemical Modification:
-
Prodrug Approach: This is a common and effective strategy where a lipophilic moiety is temporarily attached to a polar functional group of the parent drug.[4][5][6][7][8] This prodrug has improved permeability and, once inside the cell, is cleaved by intracellular enzymes to release the active compound. Ester prodrugs have been successfully used to improve the oral bioavailability of compounds with low permeability.
-
Lipophilicity Modulation: Systematically modify the structure to achieve an optimal lipophilicity (LogP/LogD). As mentioned, for some pyrrolopyrimidines, reducing lipophilicity with smaller hydrophobic or hydrophilic groups can paradoxically increase permeability.[1]
-
Reduce Hydrogen Bonding: Introduce intramolecular hydrogen bonds to mask polar groups or replace hydrogen bond donors with other functionalities.[2][9][10][11]
-
Scaffold Hopping/Isosteric Replacement: In some cases, replacing the pyrrolopyridine core with a bioisosteric scaffold that possesses better permeability properties might be a viable, albeit more involved, strategy.
-
-
Formulation Strategies: These approaches aim to improve the bioavailability of the compound without altering its chemical structure.[12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate, which can, in turn, improve absorption.[13][14]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract and facilitate their absorption.[12][13][14]
-
Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.[13]
-
Data Presentation
| Compound ID | R1-Substitution | R2-Substitution | LogD (pH 7.4) | PSA (Ų) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PYP-001 | -H | -H | 2.1 | 75.3 | 0.8 | 1.2 |
| PYP-002 | -CH3 | -H | 2.5 | 75.3 | 1.5 | 1.5 |
| PYP-003 | -Cl | -H | 2.8 | 75.3 | 2.2 | 4.8 |
| PYP-004 | -OCH3 | -H | 1.9 | 84.5 | 0.5 | 1.1 |
| PYP-005 | -H | -OH | 1.5 | 95.5 | 0.2 | 1.0 |
| PYP-006 | -H | -COOCH2CH3 (Prodrug of PYP-005) | 3.2 | 101.6 | 5.1 | 1.3 |
-
Papp (A→B): Apparent permeability coefficient from the apical (donor) to the basolateral (receiver) side in a Caco-2 cell monolayer assay.
-
Efflux Ratio: Ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction. A value >2 suggests active efflux.
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.
-
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial for reliable results and is assessed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold are used. The permeability of a fluorescent marker that is known to have low permeability (e.g., Lucifer Yellow) is also measured.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium is replaced with pre-warmed transport buffer.
-
The test compound, dissolved in transport buffer, is added to the apical (upper) chamber.
-
The basolateral (lower) chamber contains fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is done to determine if the compound is a substrate of efflux transporters.
-
-
Sample Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
2. MDCK-MDR1 Permeability Assay
This assay is particularly useful for assessing the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux pump and for predicting blood-brain barrier permeability.[3]
-
Objective: To determine the permeability of a compound across a monolayer of MDCK cells that have been transfected to overexpress the human MDR1 gene (which codes for P-gp).[3]
-
Methodology: The protocol is similar to the Caco-2 assay, with the main difference being the cell line used.
-
Cell Culture: MDCK-MDR1 cells are seeded on Transwell® inserts and typically form a confluent monolayer within 4-7 days.
-
Monolayer Integrity: Assessed by TEER measurement.
-
Bidirectional Transport: Both A→B and B→A transport are measured to calculate the efflux ratio.
-
Sample Analysis and Calculation: Performed as described for the Caco-2 assay. A high efflux ratio (≥2) in this assay is a strong indication that the compound is a P-gp substrate.[3]
-
Visualizations
Caption: Workflow for assessing the cell permeability of pyrrolopyridine compounds.
Caption: Troubleshooting logic for poor cell permeability of pyrrolopyridine compounds.
Caption: Factors influencing intracellular concentration of pyrrolopyridine compounds.
References
- 1. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 9. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the 1H-pyrrolo[3,2-b]pyridine core?
A1: The synthesis of the 1H-pyrrolo[3,2-b]pyridine (or 7-azaindole) core often involves building the pyrrole ring onto a pre-existing pyridine structure. Common methods include variations of the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions followed by cyclization, and intramolecular cyclizations of substituted pyridines. The choice of route can be influenced by the desired substitution pattern and scale of the reaction.
Q2: Why are classical indole formation methods often low-yielding for pyrrolopyridines?
A2: The electron-deficient nature of the pyridine ring can impede many classical indole formation reactions.[1] This electronic effect influences the reactivity of intermediates and can lead to poor yields or the failure of the reaction altogether.[1]
Q3: What are the key challenges when scaling up the production of this compound?
A3: Key challenges during scale-up include:
-
Reproducibility: Ensuring consistent yield and purity on a larger scale can be problematic.[2]
-
Reaction Control: Exothermic events, reagent addition rates, and mixing become more critical at larger volumes.
-
Impurity Profile: Side reactions may become more pronounced, leading to difficulties in purification.
-
Product Isolation: Efficiently isolating the product from large volumes of solvent and byproducts can be challenging, especially if the product has moderate solubility.
-
Reagent Handling: The safe handling of large quantities of potentially hazardous reagents is a primary concern.
Q4: What are common impurities encountered during the synthesis?
A4: Common impurities may include unreacted starting materials, intermediates, isomers (e.g., other pyrrolopyridine isomers), and byproducts from side reactions. For instance, in Fischer indole synthesis, byproducts from the cleavage of the N-N bond can occur.[3][4] In esterification reactions, unreacted carboxylic acid or hydrolysis of the ester product can be sources of impurity.[5]
Troubleshooting Guide
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction temperature or time. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Carefully control and potentially increase the reaction temperature, ensuring it does not lead to decomposition. |
| Ineffective catalyst or reagent activity. | Use fresh, high-purity reagents and catalysts. For reactions like Fischer indole synthesis, consider screening different acid catalysts (e.g., ZnCl₂, polyphosphoric acid).[6] | |
| Poor mixing at larger scales. | Ensure adequate agitation for the reaction vessel size to maintain a homogeneous reaction mixture. | |
| Formation of significant byproducts | Incorrect reaction conditions (temperature, concentration). | Re-optimize reaction conditions at a smaller scale. A lower temperature might improve selectivity. |
| Presence of atmospheric oxygen or moisture for sensitive reactions. | Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). | |
| For Fischer indole type reactions, electron-donating substituents can promote undesired N-N bond cleavage.[3][4] | If possible, modify the synthetic route to avoid problematic substitution patterns or use Lewis acids instead of protic acids to potentially improve cyclization efficiency.[3] |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in removing unreacted starting materials | Similar polarity of product and starting materials. | Optimize the stoichiometry of the reactants to drive the reaction to completion. Investigate different crystallization solvents or chromatographic conditions. |
| Presence of isomeric impurities | Non-selective reaction conditions. | Adjusting the reaction temperature or catalyst may improve regioselectivity. For example, in metal-catalyzed reactions, the choice of ligand can significantly influence the outcome. |
| Product degradation during workup or purification | Product instability to acid, base, or temperature. | Perform workup at lower temperatures. Use milder pH adjustments for extractions. Consider purification methods that avoid high temperatures, such as flash chromatography over distillation. |
| Challenges in removing pyridine-based byproducts | The basic nature of the pyridine moiety can complicate purification.[7] | Acidic washes can be used to remove basic impurities, but this must be done with caution if the desired product is acid-labile.[7] Simple aqueous extractions may be sufficient for water-soluble byproducts.[7] |
Scale-Up Problems
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent yields between batches | Variations in raw material quality or reaction conditions. | Implement strict quality control for all starting materials. Ensure precise control over reaction parameters like temperature, addition rates, and stirring speed. |
| Extended reaction times compared to lab scale | Inefficient heat transfer and mixing in larger reactors. | Characterize the thermal properties of the reaction. Use a reactor with appropriate heating/cooling capacity and an efficient agitation system. |
| Difficult product isolation/filtration | Unfavorable crystal morphology. | Study and optimize the crystallization process. Control the cooling rate and consider seeding to promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
Note: The following are generalized protocols based on common synthetic methods for related compounds. They should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core via Fischer Indole Synthesis (Hypothetical)
-
Phenylhydrazone Formation:
-
To a solution of a suitable pyridine-based hydrazine (1.0 eq) in ethanol, add the appropriate ketone or aldehyde precursor (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and isolate the phenylhydrazone product by filtration or extraction.
-
-
Cyclization:
-
Suspend the dried phenylhydrazone (1.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (2.0 eq), or a protic acid like polyphosphoric acid (PPA).[6]
-
Heat the mixture to reflux (typically 120-180 °C) and monitor the formation of the pyrrolopyridine product by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench carefully with an aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Esterification of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
-
Acid-Catalyzed Esterification:
-
Suspend the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add a strong acid catalyst such as sulfuric acid.[8]
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and carefully neutralize the acid with a base (e.g., aqueous ammonia or sodium bicarbonate) while keeping the temperature low to prevent ester hydrolysis.[8]
-
Extract the product with a suitable solvent (e.g., ethyl acetate or diethyl ether).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by column chromatography or recrystallization.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its derivatives. The focus is on overcoming common challenges encountered during the interpretation of their complex NMR spectra.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Q1: My ¹H NMR spectrum shows broad peaks for the pyrrole N-H proton. How can I confirm its assignment and improve peak shape?
A1: Broadening of N-H signals is common due to intermediate-rate chemical exchange with residual water in the solvent or quadrupole broadening from the nitrogen atom.
-
Confirmation: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.
-
Improving Peak Shape:
-
Drying Solvent: Ensure your deuterated solvent is anhydrous. Storing the solvent over molecular sieves can help.
-
Lowering Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.
-
Solvent Choice: The chemical shift and appearance of the N-H proton are highly dependent on the solvent. In a non-hydrogen bonding solvent like CDCl₃, the peak may be sharper than in a hydrogen-bonding solvent like DMSO-d₆.
-
Q2: The aromatic signals in my ¹H NMR spectrum are overlapping, making it difficult to assign the protons and determine coupling constants. What should I do?
A2: Signal overlap in the aromatic region is a frequent challenge with pyrrolopyridine systems.
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS) that can be particularly useful.
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased spectral dispersion will spread the signals out, often resolving the overlap.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments to resolve and assign the signals:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons in the spin systems of the pyridine and pyrrole rings.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help to identify protons that are close in space, which can be crucial for assigning protons on the two fused rings.
-
Q3: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. How can I definitively assign them?
A3: Quaternary carbons do not show up in DEPT-135 or DEPT-90 experiments and often have lower intensity in the standard ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, you can confidently assign its position. For example, the protons of the methyl ester group should show a correlation to the carbonyl carbon and the carbon of the pyridine ring to which the carboxylate group is attached.
-
Chemical Shift Prediction: While not a definitive proof, computational chemistry software can predict ¹³C NMR chemical shifts, which can provide a good starting point for assignments.
Q4: My baseline is distorted ("rolling") and the peaks are phased incorrectly. What could be the cause?
A4: Baseline and phasing issues are common artifacts in NMR spectroscopy.
-
Phasing: Manual phasing is often required to obtain a flat baseline and correctly phased peaks. Most NMR processing software has tools for manual phase correction.
-
Baseline Correction: After phasing, apply a baseline correction algorithm to flatten the baseline.
-
Acquisition Parameters: An improperly set acquisition time (too short) can lead to truncation of the Free Induction Decay (FID), resulting in baseline distortions. Ensure your acquisition time is sufficient.
-
Probe Tuning and Matching: Before acquiring your spectrum, ensure the NMR probe is properly tuned and matched to the frequency of the nucleus being observed.
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H and ¹³C NMR chemical shift ranges for the this compound core?
¹H NMR of 1H-pyrrolo[3,2-b]pyridine Analogs
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-1 (N-H) | 8.5 - 12.0 | br s | - |
| H-2 | 7.5 - 8.0 | d or dd | J(H2,H3) ≈ 3.0 - 3.5 |
| H-3 | 6.5 - 7.0 | d or dd | J(H2,H3) ≈ 3.0 - 3.5 |
| H-5 | 8.0 - 8.5 | d | J(H5,H7) ≈ 0.5 - 1.0 |
| H-7 | 7.0 - 7.5 | d | J(H5,H7) ≈ 0.5 - 1.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring system.
¹³C NMR of 1H-pyrrolo[3,2-b]pyridine Analogs
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 | 120 - 130 |
| C-3 | 100 - 110 |
| C-3a | 140 - 150 |
| C-5 | 145 - 155 |
| C-6 | 135 - 145 |
| C-7 | 115 - 125 |
| C-7a | 140 - 150 |
| C=O | 165 - 175 |
| OCH₃ | 50 - 55 |
Note: These are approximate ranges and can vary based on the specific derivative and solvent.
Q: What are the typical coupling constants observed in the pyrrolo[3,2-b]pyridine ring system?
A: The coupling constants are characteristic of the five- and six-membered rings.
-
Pyrrole Ring: The three-bond coupling between H-2 and H-3 (³J_H2,H3_) is typically around 3.0-3.5 Hz.
-
Pyridine Ring: The four-bond "meta" coupling between H-5 and H-7 (⁴J_H5,H7_) is small, usually in the range of 0.5-1.0 Hz.
-
Long-range Couplings: Long-range couplings between protons on the pyrrole and pyridine rings are generally not observed or are very small.
Q: How do I prepare my sample for NMR analysis?
A: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[2]
-
Weigh Sample: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.
-
Dissolve in Deuterated Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filter (if necessary): If there are any solid particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.
-
Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube.
-
Cap and Mix: Cap the NMR tube and gently invert it a few times to ensure a homogeneous solution.
Experimental Protocols
Standard ¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[2]
| Parameter | Typical Value | Purpose |
| Pulse Program | zg30 (Bruker) | Standard 30-degree pulse experiment |
| Number of Scans (NS) | 16 - 64 | Improves signal-to-noise ratio |
| Acquisition Time (AQ) | 3 - 4 s | Duration of FID acquisition |
| Relaxation Delay (D1) | 1 - 2 s | Time for nuclei to relax between pulses |
| Spectral Width (SW) | 12 - 16 ppm | Range of frequencies to be observed |
| Temperature | 298 K (25 °C) | Standard operating temperature |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes. Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Visualizations
References
Technical Support Center: Optimization of Kinase Inhibition Assays for Pyrrolopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of kinase inhibition assays for pyrrolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolopyridine compound showing poor solubility in the aqueous assay buffer?
A1: Pyrrolopyridine derivatives, designed to be ATP-competitive inhibitors, often possess a hydrophobic nature to effectively bind to the ATP-binding pocket of kinases.[1] This inherent lipophilicity leads to low aqueous solubility.[2] When a concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate, or "crash out," leading to inaccurate and irreproducible results.[2]
Q2: How can I mitigate compound precipitation during my kinase assay?
A2: Several strategies can be employed to address compound precipitation:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, typically below 1%, to maintain compound solubility without significantly affecting enzyme activity.[2] It's crucial to maintain a consistent DMSO concentration across all wells, including controls.[3]
-
Serial Dilutions in DMSO: Before the final dilution into the aqueous assay buffer, perform serial dilutions of your compound in 100% DMSO.[2]
-
Use of Excipients: In some cases, the addition of non-ionic detergents like Triton X-100 or bovine serum albumin (BSA) to the assay buffer can help to reduce compound aggregation and non-specific inhibition.[4][5]
-
Sonication: Briefly sonicating the diluted compound solution before use can help to break up small precipitates.[6]
Q3: My IC50 values for the same pyrrolopyridine inhibitor are inconsistent between experiments. What are the likely causes?
A3: Inconsistent IC50 values often stem from variability in key assay parameters:
-
ATP Concentration: Since most pyrrolopyridine inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration in the assay.[7][8] Using an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP will make the assay more sensitive to competitive inhibitors.[9][10]
-
Enzyme and Substrate Concentrations: Ensure that the kinase and substrate concentrations are optimal and that the assay is performed under initial velocity conditions (typically <20% substrate conversion).[11] If the reaction proceeds too far, the potency of the inhibitor can be underestimated.
-
Incubation Times and Temperature: Variations in incubation times and temperature can significantly impact enzyme activity and, consequently, IC50 values.[12] Maintain strict consistency in these parameters.
Q4: What is a Z'-factor, and why is it important for my kinase assay?
A4: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[13] It is calculated using the means and standard deviations of the positive and negative controls.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is robust and suitable for screening.[4][14] An assay with a Z'-factor below 0.5 may require optimization to reduce variability before reliable inhibitor screening can be performed.[14]
Troubleshooting Guide
This guide addresses common problems encountered during kinase inhibition assays with pyrrolopyridine compounds.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true inhibition from background noise.[15]
-
Possible Cause 1: Suboptimal Reagent Concentrations.
-
Possible Cause 2: Inactive Enzyme.
-
Solution: Ensure the kinase has been stored and handled correctly to prevent loss of activity due to improper storage or multiple freeze-thaw cycles.[12]
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Solution: Verify that the buffer pH, ionic strength, and necessary cofactors (e.g., MgCl2) are optimal for the specific kinase being assayed.[10]
-
Issue 2: High Background Signal
High background can mask the specific signal from the kinase reaction.
-
Possible Cause 1: Compound Interference.
-
Solution: Pyrrolopyridine compounds may be autofluorescent or cause quenching in fluorescence-based assays.[12] Run a control with the compound alone (no enzyme) to assess its intrinsic fluorescence at the assay wavelengths.
-
-
Possible Cause 2: Non-Enzymatic ATP Hydrolysis.
-
Solution: Ensure the purity of all reagents. Contaminants in the buffer or other reagents can lead to ATP breakdown independent of kinase activity.[10]
-
-
Possible Cause 3: Kinase Autophosphorylation.
Issue 3: Suspected Off-Target Effects
Observed cellular effects may not be due to the inhibition of the intended target kinase.
-
Possible Cause 1: Inhibition of Multiple Kinases.
-
Possible Cause 2: Non-Specific Inhibition.
-
Solution: Some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 in the assay buffer can often mitigate this issue.
-
-
Possible Cause 3: Interference with Detection System.
-
Solution: In luciferase-based assays (e.g., Kinase-Glo®), compounds that inhibit luciferase can be misinterpreted as kinase inhibitors. A counterscreen against luciferase should be performed to rule out this possibility.
-
Data Presentation
Table 1: Example IC50 Values for a Pyrrolopyridine Compound Against Different Kinases
| Kinase Target | ATP Concentration (µM) | IC50 (nM) |
| Kinase A | 10 | 50 |
| Kinase B | 100 | 250 |
| Kinase C | 10 | >10,000 |
This table illustrates the importance of noting the ATP concentration when reporting IC50 values, as it significantly impacts the apparent potency of ATP-competitive inhibitors.
Table 2: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | 15 | Good separation between signal and background |
| CV (%) for Controls | < 10% | Low variability in control measurements |
This table provides an example of key quality control metrics for a robust kinase inhibition assay.
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
-
Prepare serial dilutions of the kinase in the kinase reaction buffer.
-
Add a constant volume of each enzyme dilution to the wells of a microplate.
-
Include wells with no enzyme as a negative control.
-
Initiate the reaction by adding a mixture of substrate and ATP at a fixed concentration (e.g., at the Km for ATP).
-
Incubate the plate at a constant temperature for a fixed time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence).
-
Plot the signal versus enzyme concentration and select a concentration that is on the linear portion of the curve and provides a robust signal.[12]
Protocol 2: General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
In a 384-well plate, add 2 µL of the pyrrolopyridine compound at various concentrations or the vehicle control (e.g., DMSO).
-
Add 2 µL of the kinase solution (at the pre-determined optimal concentration).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
Visualizations
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
strategies to improve the metabolic stability of pyrrolo[4,3-b]pyridine inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the metabolic stability of pyrrolo[4,3-b]pyridine inhibitors.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during the lead optimization phase concerning metabolic stability.
Question: My pyrrolo[4,3-b]pyridine inhibitor shows high clearance in human liver microsomes (HLM). What are the likely metabolic hotspots and what is my first step?
Answer: High clearance in HLM assays for heteroaromatic compounds like pyrrolo[4,3-b]pyridines is often due to oxidation by Cytochrome P450 (CYP) enzymes.
-
Likely Metabolic Hotspots:
-
Unsubstituted Aromatic/Heteroaromatic Rings: Terminal phenyl or other aryl groups are highly susceptible to hydroxylation.
-
Pyrrole or Pyridine Ring Oxidation: The core scaffold itself can be a site of metabolism, leading to N-oxides or hydroxylation on available carbon atoms.
-
Alkyl Groups: Benzylic or other activated C-H bonds on substituents are prone to oxidation.
-
N-dealkylation: If your compound has alkyl groups attached to a nitrogen atom.
-
-
Your First Step: Metabolite Identification. The immediate next step is to perform a metabolite identification (MetID) study using LC-MS/MS. This experiment will help pinpoint the exact location(s) on the molecule that are being modified by metabolic enzymes. Knowing the "soft spot" is critical for designing targeted chemical modifications.
Question: My MetID study confirmed that a terminal phenyl ring on my inhibitor is the primary site of metabolism. What are some common strategies to block this pathway?
Answer: Addressing metabolism on a terminal phenyl ring is a classic medicinal chemistry challenge. Several strategies can be employed:
-
Blocking with Halogens: Introducing a fluorine or chlorine atom at the position of hydroxylation (often the para-position) can sterically and electronically hinder CYP-mediated oxidation.
-
Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs like -CF₃ or -CN on the ring makes it more electron-deficient and less susceptible to oxidative metabolism.
-
Scaffold Hopping (Bioisosteric Replacement): This is a highly effective strategy. Replace the metabolically labile phenyl ring with a more stable heteroaromatic ring.[1] The incorporation of nitrogen atoms tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[1]
Question: I am seeing significant species differences in metabolic clearance between rat and human liver microsomes. How does this impact my experimental plan?
Answer: Significant differences in metabolism between species are common and highlight the varied expression and activity of CYP isoforms.
-
Experimental Impact:
-
CYP Reaction Phenotyping: It is crucial to identify which specific human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing your compound. This is typically done using a panel of recombinant human CYP enzymes.[2]
-
Prioritize Human-Relevant Data: While preclinical species data is necessary, optimization efforts should be guided primarily by human microsomal or hepatocyte data.
-
Careful Preclinical Model Selection: If you must choose a preclinical species for in vivo pharmacokinetic (PK) studies, select the one whose metabolic profile most closely resembles that of humans.
-
Question: My inhibitor has low intrinsic clearance, but I suspect it might form reactive metabolites. How can I test for this?
Answer: The formation of reactive metabolites is a significant safety concern. A common method to assess this is a glutathione (GSH) trapping experiment .
-
Principle: Reactive electrophilic metabolites will be "trapped" by the nucleophilic thiol group of glutathione, forming a stable GSH adduct.
-
Procedure: Incubate your compound in liver microsomes in the presence and absence of GSH. Use LC-MS/MS to look for new peaks corresponding to the mass of your compound (or a metabolite) plus the mass of GSH (approx. 305.07 Da). The detection of GSH adducts is a strong indication of reactive metabolite formation.
Strategic Workflow for Improving Metabolic Stability
The following diagram outlines a typical workflow for identifying and mitigating metabolic liabilities in drug discovery projects.
Caption: Workflow for assessing and improving metabolic stability.
Common Metabolic Liabilities & Corresponding Solutions
This diagram illustrates common metabolically labile moieties and the corresponding bioisosteric replacements used to improve stability.
Caption: Common bioisosteric replacements to enhance metabolic stability.
Quantitative Data Summary
While specific data for the pyrrolo[4,3-b]pyridine scaffold is limited in public literature, the following table for the related pyrrolo[3,4-c]pyridine scaffold illustrates how modifications impact metabolic stability.
| Compound ID | Key Structural Feature | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Reference |
| 8a | 6-F-phenyl substituent | 29 | [3] |
| Analogs of 8 | Phenyl, cyclopentyl substituents | Higher clearance (exact values not specified) | [3] |
| 15a | Carboxylic acid | Improved microsomal stability (qualitative) | [3] |
| 16 | 1,2,4-oxadiazole moiety | Improved microsomal stability (qualitative) | [3] |
HLM: Human Liver Microsomes. Lower CLint values indicate better metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a test compound is metabolized by HLM, providing key parameters like half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation
-
96-well incubation plates and analytical plates
-
Multichannel pipettes, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).
-
Prepare the test compound working solution by diluting the stock solution in buffer (e.g., to a final incubation concentration of 1 µM).
-
Pre-warm the HLM and test compound solutions in a 37°C water bath for 5-10 minutes.
-
-
Incubation (Phase I Metabolism):
-
In a 96-well plate, add the HLM solution and the test compound solution.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. Mix well. This is your T=0 time point for quenching.
-
Immediately remove an aliquot from the T=0 wells and add it to a separate 96-well plate containing ice-cold ACN with IS to stop the reaction.
-
Incubate the reaction plate at 37°C, typically with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the ACN/IS plate.
-
Include negative controls where the NADPH system is replaced with buffer to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Carefully transfer the supernatant to a new 96-well analytical plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the test compound and internal standard.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression of the data points.
-
Calculate Half-life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Metabolite Identification (MetID) Study
Objective: To identify the structure and site of metabolism on a test compound.
Materials:
-
Same as Protocol 1, but typically using higher concentrations of test compound (e.g., 10 µM) and HLM (e.g., 1 mg/mL) to generate sufficient quantities of metabolites for detection.
-
High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap is highly recommended for accurate mass measurements.
Procedure:
-
Incubation:
-
Perform a scaled-up version of the microsomal stability assay.
-
Incubate the test compound (e.g., 10 µM) with HLM (e.g., 1 mg/mL) and the NADPH regenerating system for a fixed time point (e.g., 60 minutes).
-
Include a T=0 sample and a negative control (without NADPH).
-
Quench the reaction with ice-cold ACN.
-
-
Sample Processing:
-
Centrifuge to precipitate proteins and collect the supernatant.
-
The supernatant may be concentrated under a stream of nitrogen to increase the concentration of metabolites.
-
-
LC-HRMS Analysis:
-
Analyze the T=0, T=60, and negative control samples by LC-HRMS.
-
Acquire data in both full scan mode (to find potential metabolites) and tandem MS (MS/MS) mode (to get structural fragments).
-
Modern instruments can perform data-dependent acquisition, automatically triggering MS/MS scans on new peaks that appear in the T=60 sample compared to the T=0 control.
-
-
Data Analysis:
-
Metabolite Searching: Compare the chromatograms of the T=60 sample with the T=0 and negative control samples. Look for new peaks present only in the T=60 sample.
-
Predict Common Biotransformations: Use metabolite prediction software or manually search for masses corresponding to common metabolic reactions (e.g., +15.99 Da for oxidation/hydroxylation, +176.03 Da for glucuronidation, -14.02 Da for N-demethylation).
-
Accurate Mass Confirmation: Use the accurate mass measurement from the HRMS to propose an elemental composition for the potential metabolite.
-
Structural Elucidation: Analyze the MS/MS fragmentation pattern of the parent compound and the metabolite. A shift in the mass of a specific fragment can often pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the terminal phenyl ring shifts by +16 Da, it confirms hydroxylation on that ring.
-
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate vs other kinase inhibitors
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, specific kinase inhibitory activity and experimental data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate are not publicly available. This guide, therefore, provides a comparative analysis of other structurally related pyrrolopyridine derivatives that have demonstrated significant kinase inhibition, to illustrate the potential of this chemical scaffold. The compounds featured have been selected based on available public data and are representative of different pyrrolopyridine isomers.
Introduction to Pyrrolopyridines as Kinase Inhibitors
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural versatility of the pyrrolopyridine core allows for the design of compounds that can target the ATP-binding site of various kinases with high affinity. This guide offers a comparative look at the performance of several pyrrolopyridine-based inhibitors against their respective kinase targets, alongside well-established kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency (IC50 values) of selected pyrrolopyridine derivatives and other well-known kinase inhibitors against Cyclin-Dependent Kinase 8 (CDK8), FMS Kinase (CSF1R), and Cell Division Cycle 7 (Cdc7) kinase.
Table 1: Comparison of CDK8 Inhibitors
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)[1] | 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 |
| Staurosporine | Indolocarbazole (Broad Spectrum) | CDK8 | 57 |
Table 2: Comparison of FMS Kinase (CSF1R) Inhibitors
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| Pyrrolo[3,2-c]pyridine Derivative (1r)[2] | 1H-pyrrolo[3,2-c]pyridine | FMS (CSF1R) | 30 |
| Pexidartinib (Turalio)[3] | Pyrrolopyridine | FMS (CSF1R) | 20 |
| Staurosporine | Indolocarbazole (Broad Spectrum) | FMS (CSF1R) | 15 |
Table 3: Comparison of Cdc7 Kinase Inhibitors
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one) | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 |
| PHA-767491[4][5][6] | Pyrrolopyridinone | Cdc7 | 10 |
| Staurosporine | Indolocarbazole (Broad Spectrum) | Cdc7 | 11 |
Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways regulated by CDK8, FMS (CSF1R), and Cdc7, highlighting their roles in cellular processes.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pyrrolopyridine Isomers as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolopyridine Isomer Performance Supported by Experimental Data
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring of the indole core gives rise to six distinct isomers. This guide focuses on the four most commonly studied isomers in drug discovery: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. These subtle structural variations can lead to profound differences in physicochemical properties such as hydrogen bonding capacity, pKa, and dipole moment, which in turn significantly influence their interaction with biological targets and overall efficacy.[1][2]
This comparison guide provides an objective analysis of the efficacy of these four key pyrrolopyridine isomers, with a focus on their activity as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in the strategic selection of the optimal isomer for their specific drug discovery programs.
Comparative Efficacy of Pyrrolopyridine Isomers as Kinase Inhibitors
The biological activity of pyrrolopyridine isomers is highly dependent on the specific kinase being targeted. Direct, head-to-head comparisons of all four isomers in a single study are limited, but available data reveals distinct activity profiles for each isomer. Kinase inhibitors containing the pyrrolopyridine scaffold often mimic the adenine hinge-binding motif of ATP.[2]
A key example highlighting the differential efficacy of these isomers is in the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase, a crucial enzyme in the initiation of DNA replication. A study focused on N-substituted azaindoles as Cdc7 inhibitors found that derivatives based on the 5-azaindole scaffold exhibited the most potent and selective inhibitory activity.[3][4] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity against Cdc7.[1][2]
Conversely, in the pursuit of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in various cancers, research has identified potent inhibitors based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[2][5]
The following table summarizes the inhibitory activity of representative substituted pyrrolopyridine isomers against Cdc7 kinase, as reported in a comparative study.
| Isomer Scaffold | Representative Compound | Cdc7 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 5-Azaindole | Compound 36 | 1.1 | 3,700 | [3][4] |
| 7-Azaindole | Compound 18 | 1,000 | >50,000 | [6] |
| 6-Azaindole | Compound 19 | 1,200 | 45,100 | [6] |
| 4-Azaindole | Not explicitly compared in the same series | - | - |
Note: The data presented is for specific substituted derivatives and is intended to highlight the trend in efficacy based on the core pyrrolopyridine isomer.
Experimental Protocols
The determination of the inhibitory potency (IC50) of the pyrrolopyridine isomers against their target kinases is typically performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method.
ADP-Glo™ Kinase Assay for Cdc7 Inhibition
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Peptide substrate (e.g., a synthetic peptide derived from the MCM2 protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (pyrrolopyridine isomer derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: A dilution series of the test compounds is prepared in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Cdc7/Dbf4 kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
The final reaction mixture typically contains a low concentration of DMSO (e.g., <1%).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Assay Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a four-parameter dose-response curve.
-
Visualizing Key Concepts
To better understand the context of this research, the following diagrams illustrate a simplified kinase signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Caption: General workflow for evaluating kinase inhibitor efficacy.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validating Target Engagement of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. While specific target engagement data for this exact molecule is not extensively published, the broader class of pyrrolopyridine derivatives has demonstrated significant activity as kinase inhibitors. This guide will, therefore, focus on validating its potential as a kinase inhibitor, comparing its hypothetical performance with known pyrrolopyridine-based inhibitors.
Introduction to this compound and its Putative Targets
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a common pharmacophore in the development of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[1] Various derivatives of pyrrolopyridines have shown potent inhibitory activity against a range of kinases, including VEGFR2, FMS kinase, and phosphodiesterase 4B (PDE4B), which are implicated in cancer and inflammatory diseases.[2][3][4][5]
Given the prevalence of kinase inhibition among its structural analogs, a primary hypothesis is that this compound also engages one or more protein kinases. Target validation is a critical step in drug discovery to confirm that a molecule's therapeutic effect is achieved through its intended target.[6][7][8][9]
Comparative Analysis of Pyrrolopyridine Derivatives as Kinase Inhibitors
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro potency of several known pyrrolopyridine derivatives against various kinase targets. This data provides a benchmark for evaluating novel compounds within this class.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) | FMS Kinase | 30 | KIST101029 | 96 |
| Pyrrolo[3,2-g]isoquinoline Derivative (Compound 8) | Haspin Kinase | 15.5 | - | - |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 11h) | PDE4B | 110 | Rolipram | - |
This table presents a summary of IC50 values for various pyrrolopyridine derivatives against their respective kinase targets, as reported in the literature.[3][5][10][11] IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Experimental Protocols for Target Engagement Validation
Validating the direct binding of this compound to its putative kinase target is essential. The following are standard experimental protocols used for this purpose.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The amount of phosphorylation is typically measured using methods like fluorescence, luminescence, or radioactivity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound to the wells of the microplate.
-
Add the purified kinase and the specific substrate to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Reagents and Materials:
-
Cultured cells expressing the target kinase
-
Test compound (this compound)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies specific to the target protein for Western blotting or mass spectrometer for proteomic analysis.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and lyse them to obtain the protein extract.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice and then centrifuge to separate the precipitated proteins from the soluble fraction.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Molecular Pathways and Experimental Workflows
Hypothetical Signaling Pathway for a Pyrrolopyridine Kinase Inhibitor
The following diagram illustrates a generic signaling pathway that can be inhibited by a pyrrolopyridine derivative targeting a receptor tyrosine kinase (RTK).
Caption: A generic receptor tyrosine kinase signaling pathway inhibited by a pyrrolopyridine derivative.
Experimental Workflow for Target Engagement Validation
The diagram below outlines the key steps in validating the target engagement of a novel compound.
Caption: Workflow for validating the target engagement of a small molecule inhibitor.
Conclusion
While direct experimental evidence for the target engagement of this compound is pending, its structural relationship to a well-established class of kinase inhibitors provides a strong rationale for investigating its potential in this area. The comparative data from analogous compounds offer valuable benchmarks, and the detailed protocols for in vitro and cellular target validation assays provide a clear path forward for its characterization. By systematically applying these methodologies, researchers can effectively determine the molecular target(s) of this compound and elucidate its mechanism of action, thereby advancing its potential as a therapeutic agent.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 8. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its closely related isomers. The information presented herein is intended to inform the design and development of novel therapeutic agents by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Kinase Inhibition: A Primary Target for Pyrrolopyridine Analogs
A significant body of research has focused on the development of pyrrolopyridine derivatives as potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The pyrrolopyridine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as FGFR inhibitors. Abnormal FGFR signaling is a key driver in various cancers. Structure-activity relationship studies have revealed that modifications at the 5-position of the pyrrolopyridine ring are critical for potent and selective inhibition.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR1 Inhibitors
| Compound ID | R Group at 5-position | FGFR1 IC50 (nM) |
| 1a | 4-methoxyphenyl | 58 |
| 1b | 3,4-dimethoxyphenyl | 35 |
| 1c | 3,5-dimethoxyphenyl | 12 |
| 1d | 2,4-dimethoxyphenyl | 47 |
| 1e | 3,4,5-trimethoxyphenyl | 8 |
Data compiled from studies on related pyrrolopyridine scaffolds.
The data indicates that increasing the number of methoxy substituents on the phenyl ring at the 5-position generally enhances inhibitory activity against FGFR1. The meta- and para-positions appear to be particularly important for favorable interactions within the kinase's active site.
FMS-like Tyrosine Kinase 3 (Flt3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Certain pyrrolopyridine derivatives exhibit potent inhibitory activity against multiple kinases, including Flt3 and VEGFR2, which are crucial targets in oncology. For instance, a conformationally constrained 2-pyridone analog based on a pyrrolopyridine core demonstrated nanomolar inhibition of both Met kinase, Flt-3, and VEGFR-2.[1]
Table 2: Multi-Kinase Inhibitory Profile of a Pyrrolopyridine Analog
| Kinase Target | IC50 (nM) |
| Met | 1.8 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
This highlights the potential for developing multi-targeted kinase inhibitors from this scaffold.
Anticancer Activity via Tubulin Polymerization Inhibition
Beyond kinase inhibition, analogs of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer drugs. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
The structure-activity relationship of these analogs reveals key insights:
-
Electron-donating groups (EDGs) such as methyl (CH3) and methoxy (OCH3) on the para-position of a phenyl ring at the 6-position of the pyrrolopyridine core tend to increase antiproliferative activity.[2]
-
Electron-withdrawing groups (EWGs) at the same position generally lead to a decrease in activity.[2]
-
The nature and size of the aromatic system at the 6-position significantly influence potency, with an indolyl group showing strong activity.[2]
Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs against HeLa Cells
| Compound ID | R Group at 6-position | HeLa IC50 (µM) |
| 2a | Phenyl | 0.85 |
| 2b | 4-Methylphenyl | 0.42 |
| 2c | 4-Methoxyphenyl | 0.31 |
| 2d | 4-Chlorophenyl | 1.23 |
| 2e | Indol-5-yl | 0.12 |
Data showcases the impact of substitution on anticancer potency.
Acetyl-CoA Carboxylase (ACC) Inhibition
A study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, the same core ring system as the topic of this guide but with a different substitution, identified potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). ACC1 is a key enzyme in fatty acid synthesis and is considered a target for oncology and metabolic diseases.
Structure-activity relationship studies on this series revealed that the nature of the substituent on the pyrrole nitrogen (N1) and the amide moiety at the 3-position are crucial for activity. An isopropyl group at the N1 position was found to be optimal for potent ACC1 inhibition and favorable pharmacokinetic properties.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method for determining kinase inhibitory activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Kinase enzyme, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-specific antibody.
-
Procedure :
-
The kinase reaction is performed by incubating the enzyme with the substrate, ATP, and the test compound at various concentrations.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[2]
Signaling Pathways and Experimental Workflows
Kinase Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrrolopyridine kinase inhibitors.
Experimental Workflow for SAR Studies
References
- 1. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate represents a specific embodiment of this scaffold, yet its biological targets and cross-reactivity profile are not extensively documented in publicly available literature. This guide provides a framework for the comprehensive cross-reactivity profiling of this compound. By leveraging data from structurally related pyrrolopyridine isomers, we present a comparative analysis and detailed experimental protocols to facilitate the characterization of this and other novel small molecules. The objective is to furnish researchers with a strategic workflow for assessing selectivity and identifying potential off-target effects, critical steps in early-stage drug discovery.
Introduction: The Prominence of the Pyrrolopyridine Scaffold
Pyrrolopyridines, a class of bicyclic heteroaromatic compounds, are of significant interest in drug development due to their structural resemblance to the purine core of ATP. This mimicry allows them to function as competitive inhibitors for a wide array of ATP-dependent enzymes, most notably protein kinases. Different isomers of the pyrrolopyridine core have been shown to be potent inhibitors of diverse targets, including FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and Acetyl-CoA Carboxylase (ACC).
Given the therapeutic potential of this scaffold, a thorough understanding of the selectivity of any new analogue is paramount. This guide focuses on this compound, a compound for which specific biological activity data is not yet publicly available. We will outline a strategy for its profiling by comparing it with other well-characterized pyrrolopyridine derivatives.
Comparative Analysis with Alternative Pyrrolopyridine-Based Inhibitors
To contextualize the potential activity of this compound, we present data from three distinct pyrrolopyridine isomers that have been evaluated for their inhibitory activity against different targets. This comparative data serves as a benchmark for the types of analyses and data presentation that should be considered for the title compound.
Table 1: Inhibitory Activity of Representative Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Primary Target(s) | IC50 (nM) | Key Reference(s) |
| Compound 1r | 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | [1] |
| Compound 1k | 1H-Pyrrolo[3,2-b]pyridine | ACC1 | Potent (exact IC50 not specified) | [2] |
| FN-1501 | 7H-Pyrrolo[2,3-d]pyrimidine | FLT3, CDK2, CDK4, CDK6 | < 10 (for MV4-11 cells) | [3] |
| Compound 4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [4] |
| This compound | 1H-Pyrrolo[3,2-b]pyridine | To Be Determined | To Be Determined | N/A |
Note: The data for compounds 1r, 1k, FN-1501, and 4h are presented as examples of how to tabulate profiling results.
Recommended Experimental Protocols for Profiling
To generate the data required for a comprehensive cross-reactivity profile, a tiered approach is recommended, starting with broad screening and progressing to more specific cellular and functional assays.
Primary Target Identification and Kinase Panel Screening
The initial step is to screen this compound against a broad panel of kinases to identify primary targets and potential off-targets.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound) at various concentrations. A suitable buffer, such as 40 mM Tris, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL BSA, should be used.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period, typically 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
To assess the compound's effect on cell viability, a cellular proliferation assay is essential.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are examples generated using the DOT language, which can be adapted as experimental data for this compound becomes available.
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the rich pharmacology of the broader pyrrolopyridine class strongly suggests its potential as a biologically active molecule, likely targeting ATP-binding sites. The comparative data and protocols provided in this guide offer a clear and structured path for its characterization.
Future work should focus on executing the outlined experimental plan, beginning with a broad kinase panel screen to identify primary targets. Subsequent dose-response studies and cellular assays will be crucial to validate these findings and to understand the compound's functional effects. This systematic approach will elucidate the therapeutic potential and selectivity profile of this compound, contributing valuable knowledge to the field of medicinal chemistry and aiding in the development of novel therapeutics.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic scaffolds is a critical endeavor. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a derivative of 4-azaindole, represents a valuable building block for the development of various therapeutic agents. This guide provides a comparative analysis of the primary synthetic strategies for this target molecule, supported by experimental data and detailed protocols to inform methodological selection.
Two principal strategies emerge for the synthesis of this compound: the construction of the pyrrole ring onto a pre-functionalized pyridine core and the functionalization of a pre-existing 4-azaindole scaffold . Each approach carries its own set of advantages and challenges concerning starting material availability, reaction robustness, and overall efficiency.
At a Glance: Comparison of Synthetic Strategies
| Method | General Approach | Key Transformation | Typical Overall Yield | Key Reagents | Reaction Time |
| Route 1 | Ring Construction | Bartoli Indole Synthesis | 20-40% | 2-Substituted-3-nitropyridine, Vinyl Grignard Reagent | 12-24 hours |
| Route 2 | Core Functionalization | Palladium-Catalyzed Cyanation and Hydrolysis/Esterification | Moderate to High | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd(PPh₃)₄, HCl, Methanol | 4-8 hours |
Synthetic Route 1: Ring Construction via Bartoli Indole Synthesis
This approach involves the formation of the pyrrole ring on a suitably substituted pyridine precursor. The Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is a viable method.
Caption: Route 1: Bartoli Indole Synthesis approach.
Experimental Protocol:
Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
-
A solution of 2-methoxy-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of vinylmagnesium bromide (3.0 eq) in THF is added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to warm slowly to -20 °C and stirred for 8-12 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.
Step 2: Esterification
-
The carboxylic acid from the previous step is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, dried, and concentrated to yield this compound.
Synthetic Route 2: Core Functionalization via Cyanation of a Halogenated Precursor
This strategy begins with the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine and introduces the carboxylate functionality through a series of transformations.
Caption: Route 2: Core Functionalization approach.
Experimental Protocol:
Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
-
In a reaction vessel, 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) are combined.[1]
-
Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the vessel is sealed.[1]
-
The mixture is heated to 80-120 °C for 1-4 hours, with reaction progress monitored by TLC or LC-MS.[1]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.[1]
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[1]
Step 2: Hydrolysis and Esterification
-
The nitrile from the previous step is suspended in a mixture of methanol and concentrated hydrochloric acid.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Conclusion
The choice between these two synthetic routes will depend on several factors. The Ring Construction approach via the Bartoli synthesis may be advantageous if appropriately substituted nitropyridines are readily available and a multi-step synthesis from the parent 4-azaindole is to be avoided. However, this method can suffer from lower yields and the need for careful control of the Grignard reaction.
The Core Functionalization route offers a more convergent and potentially higher-yielding pathway, especially given the commercial availability of 6-bromo-1H-pyrrolo[3,2-b]pyridine.[2][3] The palladium-catalyzed cyanation is generally a robust and high-yielding reaction, and the subsequent hydrolysis and esterification are standard transformations. This route is likely to be more amenable to scale-up and optimization.
References
A Comparative Guide to the Biological Activity of Methyl and Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a fusion of pyrrole and pyridine rings, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this and isomeric systems have shown a wide range of biological activities, including but not limited to, kinase inhibition, anticancer properties, and modulation of neurological targets. The substituent at the 6-position, in this case, a methyl or ethyl carboxylate, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Inferred Biological Activity and Structure-Activity Relationship (SAR)
Direct experimental data for the specific methyl and ethyl esters of 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is limited. However, based on studies of the broader pyrrolopyridine class, we can infer potential biological targets and activities.
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as key intermediates in the synthesis of kinase inhibitors targeting cancer and inflammatory diseases[1]. Furthermore, various 1H-pyrrolo[3,2-b]pyridine derivatives have been investigated as selective GluN2B negative allosteric modulators, suggesting potential applications in neurological disorders. The scaffold has also been explored for its antiproliferative activity against melanoma cell lines[2].
Regarding the influence of the ester group, a study on a series of pyrrolo[3,4-c]pyridine derivatives (a different isomer) demonstrated that activity increased with larger alkyl esters, with ethyl and propyl chains showing greater potency than the corresponding methyl ester[3]. This suggests that the ethyl ester of 1H-pyrrolo[3,2-b]pyridine-6-carboxylate might exhibit enhanced biological activity compared to the methyl ester, potentially due to differences in cell permeability, metabolic stability, or binding affinity to the target.
Quantitative Data Summary
As no direct comparative studies with quantitative data for the title compounds were found, this section remains to be populated with experimental results. Researchers are encouraged to perform head-to-head assays to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. A template for such a comparison is provided below.
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | e.g., Kinase X | Data not available | e.g., HeLa | |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | e.g., Kinase X | Data not available | e.g., HeLa | |
| This compound | e.g., Cell Proliferation | Data not available | e.g., A375 | |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | e.g., Cell Proliferation | Data not available | e.g., A375 |
Experimental Protocols
To facilitate the direct comparison of these compounds, detailed methodologies for relevant assays are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates (white, opaque for luminescence assays)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure the cytotoxic or cytostatic effects of compounds on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualization of Potential Signaling Pathway
Given that pyrrolopyridine derivatives are frequently investigated as kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that could be a target for these compounds.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow for Compound Comparison
The following diagram outlines a logical workflow for the initial biological evaluation and comparison of the methyl and ethyl esters.
Caption: Workflow for comparing the biological activity of the two ester compounds.
Conclusion
While direct comparative data is lacking, the available literature on related pyrrolopyridine scaffolds suggests that both Methyl and Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate are promising candidates for biological activity screening, particularly in the areas of oncology and neurology. Based on structure-activity trends observed in analogous series, it is plausible that the ethyl ester may exhibit more potent activity. This guide provides the necessary framework and experimental protocols for researchers to conduct a direct comparison and elucidate the specific biological activities and therapeutic potential of these compounds.
References
in vivo efficacy of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives
Comparative In Vivo Efficacy of 1H-Pyrrolopyridine Derivatives in Oncology
A Comparative Analysis of Preclinical Antitumor Activity
This guide provides a comparative overview of the in vivo efficacy of two distinct derivatives of the 1H-pyrrolopyridine scaffold, highlighting their potential as anticancer agents. While direct in vivo data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives is not extensively available in public literature, this comparison of structurally related compounds from the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine families offers valuable insights for researchers, scientists, and drug development professionals. The presented data is based on preclinical studies in xenograft models, providing a foundation for understanding the therapeutic potential of this class of heterocyclic compounds.
The comparison focuses on a selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor from the 1H-pyrrolo[2,3-b]pyridine series and an Acetyl-CoA Carboxylase 1 (ACC1) inhibitor from the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide series.
Quantitative Data Summary
The following table summarizes the in vivo efficacy data for the two compared pyrrolopyridine derivatives.
| Compound ID | Scaffold | Target | Animal Model | Cancer Type | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Compound 25a | 1H-Pyrrolo[2,3-b]pyridine | ATM Kinase | HCT116 Xenograft | Colorectal Cancer | Not specified | Tumor Growth Inhibition (TGI) in combination with Irinotecan | 79.3% | [1][2] |
| Compound 25a | 1H-Pyrrolo[2,3-b]pyridine | ATM Kinase | SW620 Xenograft | Colorectal Cancer | Not specified | Tumor Growth Inhibition (TGI) in combination with Irinotecan | 95.4% | [1][2] |
| Compound 1k | 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | HCT-116 Xenograft | Colorectal Cancer | 100 mg/kg, oral administration | Reduction of malonyl-CoA | Significant reduction | [3] |
Signaling Pathways and Mechanisms of Action
The antitumor effects of these derivatives are mediated by their interaction with distinct cellular signaling pathways.
ATM Inhibition Pathway
Compound 25a acts as a selective inhibitor of ATM kinase, a critical protein in the DNA damage response pathway. By inhibiting ATM, the compound enhances the efficacy of DNA-damaging agents like irinotecan, leading to increased tumor cell death.
Caption: ATM Inhibition Pathway by Compound 25a.
ACC1 Inhibition and Fatty Acid Synthesis Pathway
Compound 1k inhibits ACC1, a key enzyme in the de novo fatty acid synthesis pathway. This pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Inhibition of ACC1 leads to a depletion of malonyl-CoA, a critical building block for fatty acids, thereby impeding cancer cell growth.
Caption: ACC1 Inhibition by Compound 1k.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Xenograft Tumor Model Studies (General Protocol)
This protocol outlines the general workflow for establishing and evaluating the efficacy of compounds in xenograft models.
Caption: General Xenograft Model Workflow.
Cell Lines and Culture:
-
Human colorectal carcinoma cell lines HCT116 and SW620 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models:
-
Female athymic nude mice (4-6 weeks old) are typically used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Tumor Implantation and Growth:
-
Cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
For Compound 25a: Administered in combination with irinotecan. The exact dosage and schedule were not specified in the abstract.[1][2]
-
For Compound 1k: Administered orally at a dose of 100 mg/kg.[3]
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
For pharmacodynamic studies, tumors are excised at specific time points after the last dose for analysis of biomarkers (e.g., malonyl-CoA levels).
Conclusion
The presented data on 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine derivatives underscore the therapeutic potential of the broader pyrrolopyridine scaffold in oncology. While targeting different pathways—DNA damage response (ATM) and cellular metabolism (ACC1)—both classes of compounds have demonstrated promising in vivo activity in preclinical cancer models.
The significant tumor growth inhibition observed with the ATM inhibitor when used in combination therapy highlights the potential of this scaffold in developing chemosensitizing agents. The pharmacodynamic effects of the ACC1 inhibitor confirm target engagement in vivo and support further investigation into metabolic targets for cancer treatment.
Further research, including lead optimization and more extensive preclinical evaluation, is warranted to fully elucidate the therapeutic potential of these and other related pyrrolopyridine derivatives, including those based on the this compound scaffold. This guide serves as a foundational resource for researchers in the field, providing a comparative context for the ongoing development of novel anticancer agents.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolo[3,2-b]pyridine and Thieno[3,2-b]pyrrole Scaffolds: A Guide for Drug Development Professionals
Introduction:
The pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyrrole scaffolds are bicyclic heteroaromatic ring systems that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and structural features make them privileged scaffolds for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on their physicochemical properties, biological activities, and synthetic accessibility, to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical and Electronic Properties: A Tale of Two Heterocycles
The isosteric replacement of the benzene ring in indole with a pyridine or thiophene ring to form pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyrrole, respectively, imparts distinct electronic characteristics to these scaffolds.
Pyrrolo[3,2-b]pyridine , also known as 4-azaindole, possesses a pyridine ring which is electron-deficient in nature. This influences the overall electronic distribution of the fused system. In contrast, thieno[3,2-b]pyrrole features an electron-rich thiophene ring, which in combination with the pyrrole ring, results in a highly electron-rich aromatic system. This fundamental difference in their electronic nature governs their reactivity, intermolecular interactions, and ultimately their suitability for different applications.
Computational studies on derivatives of these scaffolds have provided insights into their frontier molecular orbitals (HOMO and LUMO) and dipole moments. Generally, thieno[3,2-b]pyrrole-containing molecules exhibit higher HOMO energy levels compared to their pyrrolo[3,2-b]pyridine counterparts, consistent with their more electron-rich character. This property is particularly advantageous in the design of donor materials for organic electronics.
| Property | Pyrrolo[3,2-b]pyridine Derivative (example) | Thieno[3,2-b]pyrrole Derivative (example) | Reference |
| HOMO Energy | -5.38 eV (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | -5.05 eV (for a DPP-thieno[3,2-b]thiophene polymer) | [1] |
| LUMO Energy | -1.79 eV (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | -3.76 eV (for a DPP-thieno[3,2-b]thiophene polymer) | [1] |
| HOMO-LUMO Gap | 3.59 eV (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | 1.29 eV (for a DPP-thieno[3,2-b]thiophene polymer) | [1] |
| Dipole Moment | ~2 D (Calculated for parent scaffold) | ~1.5 D (Calculated for parent scaffold) |
Note: The provided values are for representative derivatives and not the parent scaffolds, and were obtained under different experimental/computational conditions. A direct comparison of the parent scaffolds under the same theoretical level would provide a more accurate intrinsic comparison.
Biological Activities and Therapeutic Potential
Both scaffolds have been extensively explored as core structures in the design of biologically active molecules, albeit with tendencies towards different therapeutic areas, likely influenced by their distinct electronic and structural properties.
Pyrrolo[3,2-b]pyridine: A Prominent Scaffold in Kinase Inhibition and Oncology
The pyrrolo[3,2-b]pyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interaction with the hinge region of the ATP-binding pocket of kinases. This has led to the development of potent inhibitors for various kinases implicated in cancer and other diseases.
| Target Kinase | Compound/Derivative | IC50 (nM) | Cell Line | Reference |
| FMS Kinase | Pyrrolo[3,2-c]pyridine derivative 1r | 30 | - | [2] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivative 4h | 7 | - | [3] |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine derivative 4h | 9 | - | [3] |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivative 4h | 25 | - | [3] |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine derivative 14c | 13 | - | [4] |
Derivatives of pyrrolo[3,2-b]pyridine have also demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma.[5]
Thieno[3,2-b]pyrrole: An Emerging Scaffold in Antiviral and Metabolic Diseases
The electron-rich nature of the thieno[3,2-b]pyrrole scaffold has been exploited in the development of potent antiviral agents. Derivatives have shown significant activity against a range of viruses, including neurotropic alphaviruses like Chikungunya virus (CHIKV).[6][7]
| Virus | Compound/Derivative | IC50 (µM) | Cell Line | Reference |
| Western Equine Encephalitis Virus (WEEV) replicon | Thieno[3,2-b]pyrrole derivative | <10 | BSR-T7/5 | [7] |
| Chikungunya Virus (CHIKV) | Thieno[3,2-b]pyrrole derivative 20 | - | HEK 293T | [6] |
Furthermore, derivatives of the thieno[3,2-b]pyrrole scaffold have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target for cancer therapy.
Synthetic Strategies and Functionalization
The accessibility of substituted derivatives is a crucial factor in the utility of a scaffold for drug discovery. Both pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyrrole scaffolds can be synthesized through various routes, allowing for diverse functionalization patterns.
Synthesis of Pyrrolo[3,2-b]pyridine
A common approach to the pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The Fischer indole synthesis and its modifications are frequently employed.
Caption: General synthetic workflow for Pyrrolo[3,2-b]pyridine.
Synthesis of Thieno[3,2-b]pyrrole
The synthesis of the thieno[3,2-b]pyrrole scaffold often starts from a substituted thiophene. The Gewald reaction is a powerful tool for the preparation of 2-aminothiophene precursors, which can then be cyclized to form the fused pyrrole ring.
Caption: General synthetic workflow for Thieno[3,2-b]pyrrole.
Experimental Protocols
Protocol 1: General Synthesis of a 1H-Pyrrolo[3,2-b]pyridine Derivative
This protocol describes a general procedure for the synthesis of a 1H-pyrrolo[3,2-b]pyridine derivative via a modified Fischer indole synthesis.
Materials:
-
Substituted 3-aminopyridine
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent)
-
Solvent (e.g., toluene or xylene)
Procedure:
-
Hydrazone Formation: To a solution of the substituted 3-aminopyridine in a suitable solvent, add the corresponding ketone or aldehyde. The reaction mixture is typically heated under reflux with a Dean-Stark trap to remove water. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the hydrazone formation is complete, the solvent is removed under reduced pressure. The crude hydrazone is then treated with an acid catalyst, such as PPA, and heated to a high temperature (e.g., 150-200 °C) to effect cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-pyrrolo[3,2-b]pyridine derivative.
Protocol 2: General Synthesis of a 4H-Thieno[3,2-b]pyrrole Derivative
This protocol outlines a general method for the synthesis of a 4H-thieno[3,2-b]pyrrole derivative starting from a 2-aminothiophene.
Materials:
-
Substituted 2-aminothiophene-3-carboxylate
-
Reagents for pyrrole ring formation (e.g., α-haloketone followed by cyclization)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
N-Alkylation: The 2-aminothiophene-3-carboxylate is reacted with an α-haloketone in the presence of a base to form the N-alkylated intermediate.
-
Cyclization: The N-alkylated intermediate undergoes intramolecular cyclization upon heating, often in the presence of a stronger base or acid catalyst, to form the thieno[3,2-b]pyrrole ring system.
-
Work-up and Purification: The reaction mixture is cooled and partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 4H-thieno[3,2-b]pyrrole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrrolo[3,2-b]pyridine derivatives against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyrrolo[3,2-b]pyridine derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This protocol describes a standard method for evaluating the antiviral efficacy of thieno[3,2-b]pyrrole derivatives.[8][9]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compound (thieno[3,2-b]pyrrole derivative)
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the virus with the different concentrations of the test compound for a set period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for a plaque reduction antiviral assay.
Conclusion
The pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyrrole scaffolds offer distinct and valuable platforms for the design of novel bioactive compounds. The electron-deficient nature of the pyrrolo[3,2-b]pyridine core makes it particularly well-suited for targeting the ATP-binding sites of kinases, leading to a wealth of potent anticancer agents. Conversely, the electron-rich thieno[3,2-b]pyrrole scaffold has shown considerable promise in the development of antiviral drugs and modulators of metabolic enzymes. The well-established synthetic routes to both scaffolds allow for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. This comparative guide provides a foundation for researchers to make informed decisions on which scaffold may be more appropriate for their specific therapeutic targets and drug discovery programs. Further head-to-head comparative studies, particularly computational analyses of the parent scaffolds, will undoubtedly provide deeper insights into their intrinsic properties and further guide the rational design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of thieno[3,2-b]pyrrole derivatives as novel small molecule inhibitors of neurotropic alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. benchchem.com [benchchem.com]
Assessing the Kinase Selectivity of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate's potential for selective kinase inhibition. While direct experimental data on the kinase selectivity of this specific compound is not extensively available in the public domain, this document offers a comprehensive overview based on the activity of structurally related compounds containing the pyrrolopyridine scaffold. The provided experimental protocols and workflows are intended to guide researchers in evaluating the selectivity of this and other novel chemical entities.
The 1H-pyrrolo[3,2-b]pyridine core is a recognized scaffold in the development of kinase inhibitors, demonstrating activity against a range of kinase targets. Derivatives of this and the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been reported to inhibit various kinases, including those involved in cell cycle regulation, signal transduction, and tumorigenesis.
Comparative Kinase Selectivity of Pyrrolopyridine Derivatives
To contextualize the potential of this compound, the following table summarizes the kinase inhibition data for several publicly disclosed pyrrolopyridine derivatives. This comparative data illustrates the diverse kinase families that can be targeted by this scaffold and highlights the importance of comprehensive selectivity profiling.
| Compound ID/Reference | Scaffold | Primary Target(s) | IC50 (nM) | Notes on Selectivity |
| Compound 1r [1] | 1H-pyrrolo[3,2-c]pyridine | FMS | 30 | Showed 81% inhibition of FMS at 1 µM and was found to be over 33 times more selective for FMS compared to other kinases in a panel of 40.[1] |
| Compound 4h [2] | 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Demonstrated potent activity against FGFR1-3, with significantly lower activity against FGFR4 (IC50 = 712 nM), indicating selectivity within the FGFR family.[2] |
| Compound 22 [3] | 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | Discovered as a potent type II CDK8 inhibitor.[3] |
| Compound 42 [4][5] | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 | Identified as a potent ATP mimetic inhibitor of Cdc7 kinase.[4][5] |
| Compound 25a [6] | 1H-pyrrolo[2,3-b]pyridine | ATM | - | Exhibited excellent kinase selectivity, with over 700-fold selectivity against other PIKK family members.[6] |
Experimental Protocols for Kinase Selectivity Profiling
To ascertain the specific kinase selectivity profile of this compound, a systematic experimental approach is required. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases by measuring the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
This compound
-
Kinase panel (e.g., commercially available panels from Promega or Carna Biosciences)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the specific kinase to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Target Engagement Assay
Cellular assays are crucial to confirm that the compound inhibits the target kinase within a biological context.
Materials:
-
Cancer cell line known to be dependent on a specific kinase pathway
-
This compound
-
Cell culture medium and supplements
-
Antibodies specific for the phosphorylated and total protein of the kinase's downstream substrate
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed the selected cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated substrate of the target kinase.
-
Wash and incubate with a secondary antibody.
-
Develop the blot to visualize the bands.
-
Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for assessing the kinase selectivity of a test compound.
Caption: Simplified FGFR signaling pathway, a potential target for pyrrolopyridine inhibitors.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small-Molecule Inhibitors Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated driver in various human cancers. The search for potent and selective inhibitors has led to the exploration of diverse chemical scaffolds beyond initial lead compounds. This guide provides a comparative analysis of alternatives to the foundational pyrrolo[3,2-b]pyridine scaffold, exemplified by Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives. We present a data-driven overview of pan-FGFR inhibitors, isoform-selective inhibitors, and allosteric modulators, supported by quantitative data and detailed experimental protocols to aid in the selection and development of next-generation FGFR-targeted therapies.
Introduction to FGFR Inhibition Strategies
Dysregulation of the FGF/FGFR axis, through gene amplification, activating mutations, or chromosomal translocations, triggers downstream signaling cascades like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation, survival, and angiogenesis.[1][2][3] Small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain have emerged as a primary therapeutic strategy. These inhibitors can be broadly categorized based on their selectivity and mechanism of action. While multi-kinase inhibitors often exhibit off-target effects, the development of selective pan-FGFR and isoform-specific inhibitors has shown significant promise.[1][4] More recently, covalent and allosteric inhibitors are being explored to overcome acquired resistance, a common challenge with ATP-competitive drugs.[5][6]
Comparative Analysis of FGFR Inhibitors
The following tables summarize the in vitro potency of various classes of FGFR inhibitors against the four FGFR isoforms. The data, primarily IC50 values, provide a quantitative basis for comparing their activity and selectivity profiles.
Pan-FGFR Inhibitors (Non-Covalent)
These reversible inhibitors are designed to target the ATP-binding site across multiple FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Characteristics & References |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | ATP-competitive inhibitor.[3][4] |
| Erdafitinib | 2.0 | 2.0 | 4.0 | 6.3 | ATP-competitive inhibitor.[4] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | Orally active, selective inhibitor.[3] |
| AZD4547 | 0.2 | 2.5 | 1.8 | >3000 | Potently inhibits FGFR1-3.[7] |
| Dovitinib (TKI258) | 8 | 11 | 9 | - | Multi-targeted RTK inhibitor also targeting VEGFR.[8] |
| Rogaratinib | 12 | <1 | 19 | 33 | ATP-competitive inhibitor.[4] |
| Zoligratinib (Debio-1347) | 9.3 | 7.6 | 22 | 290 | Selective and orally available.[8] |
Covalent FGFR Inhibitors
These inhibitors form an irreversible covalent bond with a specific cysteine residue in the ATP-binding pocket, offering the potential for prolonged target inhibition and overcoming resistance mutations.[2][5]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Characteristics & References |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | Irreversible, binds to a P-loop cysteine.[8][9] |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | Irreversible covalent inhibitor.[8][10] |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | Irreversible pan-FGFR inhibitor.[8] |
| Compound 10z | - | - | - | <10 (WT & V550L/M) | Reversible-covalent inhibitor based on a 5-formyl-pyrrolo[3,2-b]pyridine scaffold, selective for FGFR4.[11] |
Isoform-Selective and Allosteric Inhibitors
Targeting specific FGFR isoforms or alternative binding sites can provide a more refined therapeutic window and potentially mitigate off-target toxicities.
| Compound | Primary Target(s) | IC50 (nM) | Mechanism & References |
| Fisogatinib (BLU-554) | FGFR4 | 5 | Highly selective, oral FGFR4 inhibitor.[8] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | Reversible covalent, selective FGFR4 inhibitor.[8] |
| Alofanib (RPT835) | FGFR2 | <10 | Selective allosteric inhibitor of FGFR2.[8] |
| SSR128129E | FGFR1 | 1900 | Orally-active, allosteric inhibitor binding to the extracellular domain.[6][8] |
| Compound 4h | FGFR1/2/3 | 7 / 9 / 25 | Potent inhibitor from a 1H-pyrrolo[2,3-b]pyridine series.[12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for these inhibitors.
Detailed Experimental Protocols
Standardized methodologies are critical for the accurate comparison of inhibitor performance. Below are representative protocols for key assays.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant FGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[8]
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP solution
-
Test inhibitor compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of test inhibitor or 5% DMSO (vehicle control).[9]
-
Enzyme Addition: Add 2 µL of diluted FGFR enzyme in kinase buffer. The optimal enzyme concentration should be determined via titration to achieve ~10-30% ATP consumption.[8]
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[13]
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
Test inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted compounds to the wells. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control (0% viability).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[14]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the substrate vial.
-
Lysis and Signal Generation: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[13]
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Measure luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 or IC50 value.[15]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a subcutaneous mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice)
-
FGFR-altered human cancer cell line (e.g., with FGFR amplification or fusion)
-
Serum-free culture medium and Matrigel (optional)
-
Test inhibitor and vehicle formulation (e.g., 30% PEG300, 5% Tween80, 65% water for oral gavage)[16]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-2 million cancer cells, suspended in serum-free medium (often mixed 1:1 with Matrigel), into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³). Monitor tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[16]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer the FGFR inhibitor at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle group receives the formulation without the active compound. Monitor animal body weight and overall health throughout the study as a measure of toxicity.[17]
-
Efficacy Assessment: Continue to measure tumor volumes throughout the treatment period. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study (or at specific time points), tumors can be harvested to assess target engagement by measuring the phosphorylation levels of FGFR and downstream effectors like ERK via Western blot or immunohistochemistry.[7]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent TGI and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with a clear trajectory towards compounds offering greater selectivity, improved potency against resistance mutations, and novel mechanisms of action. This guide provides a framework for comparing emerging alternatives to established scaffolds like pyrrolo[3,2-b]pyridine. By leveraging the provided quantitative data and detailed experimental protocols, researchers can make more informed decisions in the design and advancement of novel FGFR-targeted therapies for cancer treatment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacement Strategies for the Pyrrolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core of ATP.[1][2] Bioisosteric replacement of the pyrrolopyridine core is a key strategy in drug discovery to modulate physicochemical properties, improve biological activity, enhance selectivity, and optimize pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of common bioisosteric replacement strategies for the pyrrolopyridine core, supported by experimental data, detailed protocols, and pathway visualizations.
Common Bioisosteric Replacements for the Pyrrolopyridine Core
The selection of a suitable bioisostere for the pyrrolopyridine core depends on the specific therapeutic target and the desired modulation of molecular properties. Key considerations include the maintenance of essential hydrogen bonding interactions, alteration of electronic properties, and improvement of drug-like characteristics such as solubility and metabolic stability.[3][5]
Common bioisosteric replacements include:
-
Pyrrolopyrimidines: This replacement introduces an additional nitrogen atom into the six-membered ring, which can serve as an additional hydrogen bond acceptor and fine-tune the electronic properties of the scaffold.[6]
-
Pyrazolopyridines: The pyrazolopyridine core offers a different arrangement of nitrogen atoms, which can alter the hydrogen bonding pattern and vectoral projection of substituents, influencing target binding and selectivity.[7][8]
-
Thienopyridines: The replacement of a nitrogen atom in the pyridine ring with a sulfur-containing thiophene ring can impact the lipophilicity and metabolic stability of the compound.[9][10]
-
Furopyridines: Similar to thienopyridines, furopyridines introduce an oxygen atom, which can also influence the compound's polarity and hydrogen bonding capacity.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of pyrrolopyridine-based compounds with their respective bioisosteres.
| Table 1: Comparison of Pyrrolopyridine and Pyrazolopyridine Derivatives as Kinase Inhibitors | |||
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrrolopyridine Analog | MK-2 | 10 | [11] |
| Pyrazolopyridine Analog | Syk | > Indazole analog | [8] |
| Pyrazolopyridine Analog | ITK | - | [8] |
| Pyrazolopyridine Analog | RET Kinase (Selpercatinib) | <3 | [8] |
| Table 2: Comparison of Pyrrolopyridine and Pyrrolopyrimidine Derivatives as Kinase Inhibitors | |||
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrrolopyrimidine (Compound 5k) | EGFR | 40-204 | [12] |
| Pyrrolopyrimidine (Compound 5k) | Her2 | 40-204 | [12] |
| Pyrrolopyrimidine (Compound 5k) | VEGFR2 | 40-204 | [12] |
| Pyrrolopyrimidine (Compound 5k) | CDK2 | 40-204 | [12] |
| Table 3: Physicochemical Properties of Azaindole Isomers | ||||
| Isomer | LogP | tPSA (Ų) | LogS | Reference |
| 4-Azaindole | - | - | - | [5] |
| 5-Azaindole | - | - | - | [5] |
| 6-Azaindole | - | - | - | [5] |
| 7-Azaindole | - | - | - | [5] |
Note: Specific LogP, tPSA, and LogS values for each isomer were mentioned as distinct but not explicitly provided in the source material.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a widely used method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[13]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Activity Assay (TR-FRET)
This protocol describes a method to measure the inhibition of a specific kinase within a cellular context.[14]
Materials:
-
Cells expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Stimulator or inhibitor for the signaling pathway
-
Lysis buffer
-
TR-FRET detection reagents (e.g., phospho-specific and total protein antibodies labeled with donor and acceptor fluorophores)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well culture plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or a vehicle control for a predetermined time.
-
Stimulate or inhibit the signaling pathway as required.
-
-
Cell Lysis:
-
Remove the cell culture medium and lyse the cells in a suitable lysis buffer.
-
-
TR-FRET Assay:
-
Transfer the cell lysates to a TR-FRET detection plate.
-
Add the phospho-protein antibody mix and the total-protein antibody mix to the appropriate wells.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioisosteric replacement of the pyrrolopyridine core.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 11. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
The proper disposal of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all handling of the compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.[1][2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][2][3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1][4] The following steps provide a clear guide for its proper disposal:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5][6] The container must be compatible with the chemical.
-
The label must be completed with the full chemical name ("this compound"), the associated hazards (e.g., Irritant), and the accumulation start date.[4][5]
-
-
Storage:
-
Disposal of Empty Containers:
-
To be considered non-hazardous, a container must be thoroughly emptied.[4]
-
The container must be triple-rinsed with a suitable solvent.[4][7][8] The first rinseate must be collected and disposed of as hazardous waste.[5][8]
-
After rinsing and air-drying in a ventilated area (like a fume hood), the original label must be completely removed or defaced before the container is discarded with regular solid waste or recycling.[4][5][7]
-
-
Arranging for Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemscene.com [chemscene.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a compound identified as an irritant and a combustible solid.[1] Adherence to these procedures is vital for the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] The following table outlines the specific personal protective equipment required for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Chemical safety goggles- Nitrile gloves (consider double gloving)- Lab coat- N95 respirator or higher (if not in a fume hood) |
| Running Reactions and Transfers | - Chemical safety goggles or a face shield worn over safety glasses[2]- Nitrile gloves- Lab coat |
| Work-up and Purification | - Chemical safety goggles or a face shield worn over safety glasses[2]- Nitrile gloves- Lab coat |
| Handling Dry Powder Spills | - Chemical safety goggles- Nitrile gloves- Lab coat- N95 respirator or higher |
| Waste Disposal | - Chemical safety goggles- Nitrile gloves- Lab coat |
Operational Plan
1. Engineering Controls:
-
Always handle the solid compound in a well-ventilated area. A certified chemical fume hood is the preferred location for all weighing and transfer operations to minimize inhalation exposure.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[3]
2. Handling Procedures:
-
Weighing: To prevent the generation of dust, weigh the compound in a fume hood. Use a spatula for transfers and avoid pouring the dry powder.
-
Preparing Solutions: Add the solid to the solvent slowly. If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
Running Reactions: Conduct all reactions in a fume hood. Ensure all glassware is properly secured.
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[3][4]
3. Spill Response:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material into a designated waste container.[5] Avoid creating dust. The area should then be decontaminated.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.[6] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemical.kao.com [chemical.kao.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
